Vegfr-2-IN-35
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H19N3O3 |
|---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
4-benzamido-N-[(E)-(3-hydroxynaphthalen-2-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C25H19N3O3/c29-23-15-20-9-5-4-8-19(20)14-21(23)16-26-28-25(31)18-10-12-22(13-11-18)27-24(30)17-6-2-1-3-7-17/h1-16,29H,(H,27,30)(H,28,31)/b26-16+ |
InChI Key |
YATPIUBYVUVDJI-WGOQTCKBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N/N=C/C3=CC4=CC=CC=C4C=C3O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NN=CC3=CC4=CC=CC=C4C=C3O |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action of VEGFR-2 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of November 2025, specific data for a compound designated "Vegfr-2-IN-35" is not available in the public domain. This guide therefore provides a comprehensive overview of the mechanism of action for a representative small molecule VEGFR-2 inhibitor, based on established principles and data from well-characterized compounds in this class. The experimental protocols and data presented are illustrative of the standard methods used to characterize such an inhibitor.
Executive Summary
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a primary mediator of angiogenesis, the formation of new blood vessels. Its dysregulation is a key factor in the pathology of numerous diseases, most notably cancer. Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 tyrosine kinase domain are a cornerstone of anti-angiogenic therapy. This document details the mechanism of action of these inhibitors, presenting representative data, standard experimental protocols for their characterization, and visual workflows to elucidate the underlying biological and experimental processes.
Core Mechanism of Action: Competitive ATP Inhibition
Small molecule VEGFR-2 inhibitors typically function as Type I or Type II ATP-competitive inhibitors. They are designed to fit into the ATP-binding pocket of the VEGFR-2 kinase domain. By occupying this site, the inhibitor prevents the binding and hydrolysis of ATP, which is essential for the autophosphorylation and subsequent activation of the receptor. This blockade of phosphorylation halts the entire downstream signaling cascade that would otherwise lead to endothelial cell proliferation, migration, and survival.
Quantitative Data: Inhibitory Potency
The efficacy of a VEGFR-2 inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the VEGFR-2 kinase by 50%. The following table presents a summary of IC50 values for several well-characterized VEGFR-2 inhibitors, illustrating the typical potency range for this class of compounds.
| Compound Name | VEGFR-2 Kinase IC50 (nM) | Target Specificity Notes |
| Cabozantinib | 0.035 | Also inhibits c-Met, Ret, Kit, Flt-1/3/4, Tie2, and AXL[1] |
| Apatinib | 1 | Also inhibits Ret, c-Kit, and c-Src[1][2] |
| Sorafenib | 3.12 - 90 | Multi-kinase inhibitor (VEGFR, PDGFR, Raf kinases)[3] |
| Sunitinib | 80 | Multi-kinase inhibitor (VEGFR, PDGFR, c-KIT, FLT3, RET) |
| Vatalanib | 37 | Potent against VEGFR-2, less so against VEGFR-1 and -3[1] |
| Ki8751 | 0.9 | Highly selective for VEGFR-2 over c-Kit, PDGFRα, and FGFR-2[1] |
Signaling Pathway and Point of Inhibition
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 induces receptor dimerization and trans-autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates multiple downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are crucial for promoting angiogenesis. A small molecule inhibitor blocks the initial autophosphorylation step, thereby preventing the activation of all subsequent signaling.
Experimental Protocols
The characterization of a VEGFR-2 inhibitor involves a series of in vitro and cell-based assays to determine its potency, selectivity, and cellular effects.
In Vitro VEGFR-2 Kinase Assay
Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of recombinant VEGFR-2.
Methodology:
-
Reagents and Materials: Recombinant human VEGFR-2 kinase (GST-tagged), biotinylated peptide substrate (e.g., Biotin-Gastrin Precursor), ATP, kinase assay buffer, test compound (e.g., this compound), and a detection system (e.g., luminescence-based like Kinase-Glo™ or ELISA-based with a phospho-tyrosine antibody).
-
Procedure: a. The inhibitor is serially diluted in DMSO and added to the wells of a 96-well plate. b. Recombinant VEGFR-2 kinase and the peptide substrate are added to the wells. c. The kinase reaction is initiated by adding a solution of ATP. d. The plate is incubated at 30°C for a defined period (e.g., 30-60 minutes) to allow for substrate phosphorylation. e. The reaction is stopped, and the level of phosphorylation is quantified. For a luminescence assay, a reagent like Kinase-Glo™ is added which measures the amount of remaining ATP (less ATP means more kinase activity). For an ELISA-based assay, the phosphorylated substrate is captured and detected with a specific antibody.
-
Data Analysis: The results are plotted as the percentage of kinase activity versus the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic curve.
Cell-Based VEGFR-2 Autophosphorylation Assay
Objective: To measure the inhibitor's ability to block VEGF-induced VEGFR-2 autophosphorylation in a cellular context.
Methodology:
-
Reagents and Materials: Human Umbilical Vein Endothelial Cells (HUVECs), cell culture medium, VEGF-A, test compound, lysis buffer, and a sandwich ELISA kit for phosphorylated VEGFR-2 (pVEGFR-2).
-
Procedure: a. HUVECs are seeded in 96-well plates and grown to near confluency. b. Cells are serum-starved for several hours to reduce basal receptor activation. c. The cells are pre-incubated with various concentrations of the test inhibitor for 1-2 hours. d. Cells are then stimulated with a pre-determined concentration of VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes) at 37°C. e. The stimulation is stopped by washing with cold PBS, and the cells are lysed. f. The concentration of pVEGFR-2 in the cell lysates is quantified using a sandwich ELISA.
-
Data Analysis: The pVEGFR-2 signal is plotted against the inhibitor concentration to calculate the cellular IC50 value.
Endothelial Cell Proliferation Assay
Objective: To assess the functional consequence of VEGFR-2 inhibition on endothelial cell proliferation.
Methodology:
-
Reagents and Materials: HUVECs, basal medium with low serum, VEGF-A, test compound, and a proliferation detection reagent (e.g., BrdU, MTS, or a cell-counting solution).
-
Procedure: a. HUVECs are seeded at a low density in 96-well plates in a low-serum medium. b. Cells are treated with serial dilutions of the inhibitor in the presence or absence of a stimulatory concentration of VEGF-A. c. The plates are incubated for 48-72 hours to allow for cell proliferation. d. A proliferation reagent is added to the wells, and the signal (absorbance or fluorescence) is measured according to the manufacturer's protocol.
-
Data Analysis: The proliferation signal is normalized to controls and plotted against inhibitor concentration to determine the GI50 (50% growth inhibition) value.
Experimental and Logical Workflow
The characterization of a novel VEGFR-2 inhibitor follows a logical progression from biochemical assays to cell-based functional assays. This workflow ensures that the compound's activity is confirmed at each stage, from direct target engagement to cellular and physiological outcomes.
Conclusion
The mechanism of action for a typical small molecule VEGFR-2 inhibitor like "this compound" is centered on the competitive inhibition of ATP binding to the kinase domain of the receptor. This action effectively abrogates VEGF-induced signaling, leading to an anti-proliferative effect on endothelial cells. The characterization of such an inhibitor is a systematic process, moving from biochemical validation of target engagement to the confirmation of its intended functional consequences in a cellular setting. The data and protocols outlined in this guide provide a foundational framework for professionals engaged in the research and development of novel anti-angiogenic therapies targeting the VEGFR-2 pathway.
References
Vegfr-2-IN-35: A Technical Guide to Synthesis, Characterization, and Biological Activity
This technical guide provides an in-depth overview of the synthesis, characterization, and biological evaluation of Vegfr-2-IN-35, a potent small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction to VEGFR-2 and its Role in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels from pre-existing ones.[1] Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, survival, and permeability.[2] Dysregulation of the VEGF/VEGFR-2 signaling axis is a hallmark of several pathologies, most notably cancer, where it fuels tumor growth and metastasis by promoting tumor angiogenesis. Consequently, VEGFR-2 has emerged as a key target for the development of anti-cancer therapeutics.[1] Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain are a major class of anti-angiogenic agents.[3]
This compound is a novel compound identified as a potent VEGFR-2 inhibitor. The following sections will detail its synthesis, the methods for its characterization, and its biological activity.
Synthesis and Characterization of this compound
While the specific, detailed experimental procedure for the synthesis of this compound is proprietary to the original researchers (Elkaeed EB, et al.), a general methodology for the synthesis of similar 3-(hydrazonomethyl)naphthalene-2-ol derivatives can be outlined. The synthesis of such compounds typically proceeds via a condensation reaction between a hydrazide and an aldehyde.
General Synthetic Scheme:
The synthesis of this compound, a hydrazone derivative, likely involves the condensation of a suitable benzohydrazide with 3-hydroxy-2-naphthaldehyde.
Caption: Generalized synthetic workflow for this compound.
General Experimental Protocol for Synthesis
Note: The following is a generalized procedure based on the synthesis of similar hydrazone compounds. The specific reagents, stoichiometry, and reaction conditions for this compound should be referred from the primary publication by Elkaeed EB, et al.
-
Dissolution of Reactants: Equimolar amounts of the substituted benzohydrazide and 3-hydroxy-2-naphthaldehyde are dissolved in a suitable solvent, such as absolute ethanol.
-
Catalysis: A catalytic amount of an acid, such as glacial acetic acid, may be added to facilitate the condensation reaction.
-
Reaction: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed with a cold solvent (e.g., ethanol) and can be further purified by recrystallization from an appropriate solvent to yield the final pure compound.
Characterization Methods
The structural elucidation and purity determination of the synthesized this compound would be carried out using a combination of standard spectroscopic and analytical techniques.
Table 1: Analytical Techniques for Characterization of this compound
| Technique | Purpose |
| ¹H NMR Spectroscopy | To determine the number and types of protons in the molecule, their chemical environment, and their connectivity. For small organic molecules, 5-25 mg of the sample is typically dissolved in a deuterated solvent.[4][5] |
| ¹³C NMR Spectroscopy | To identify the number and types of carbon atoms in the molecule. Typically, 50-100 mg of the sample is required for a spectrum to be acquired in a reasonable time.[4][5] |
| Mass Spectrometry (MS) | To determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.[6] Hydrazone derivatives can be readily analyzed by techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[7] |
| Infrared (IR) Spectroscopy | To identify the presence of specific functional groups in the molecule, such as C=O (carbonyl), N-H (amine), and C=N (imine) bonds, based on their characteristic absorption frequencies.[8] |
| Elemental Analysis | To determine the elemental composition (C, H, N, etc.) of the compound, which is used to confirm the empirical formula. |
Biological Activity and Evaluation
This compound has been identified as a potent inhibitor of VEGFR-2 kinase activity and has demonstrated cytotoxic effects against cancer cell lines.
Table 2: Summary of In Vitro Activity of this compound
| Assay | Target/Cell Line | IC₅₀ |
| VEGFR-2 Kinase Inhibition | VEGFR-2 Kinase | 37 nM |
| Cytotoxicity (MTT Assay) | MCF-7 | 10.56 µM |
| Cytotoxicity (MTT Assay) | HCT 116 | 7.07 µM |
Data sourced from Elkaeed EB, et al.
Experimental Protocols for Biological Assays
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase.
Caption: Workflow for the in vitro VEGFR-2 kinase inhibition assay.
Detailed Protocol:
-
Reagent Preparation: A master mix containing 1x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly-(Glu,Tyr 4:1)) is prepared.[9] Serial dilutions of this compound are made in the appropriate buffer, ensuring the final DMSO concentration does not exceed 1%.[10]
-
Reaction Setup: The master mix is added to the wells of a 96-well plate. Subsequently, the diluted this compound or a vehicle control is added to the respective wells.[9]
-
Enzyme Addition: The kinase reaction is initiated by adding a solution of recombinant VEGFR-2 kinase to each well.[9]
-
Incubation: The plate is incubated at 30°C for a defined period, typically 45 minutes, to allow for the phosphorylation of the substrate.[9]
-
Detection: A kinase detection reagent, such as Kinase-Glo™ MAX, is added to each well. This reagent stops the kinase reaction and generates a luminescent signal that is proportional to the amount of ATP remaining in the well.[9]
-
Data Acquisition and Analysis: After a brief incubation at room temperature, the luminescence is measured using a microplate reader. The percentage of inhibition is calculated relative to the control wells, and the IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[9]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: MCF-7 or HCT 116 cells are seeded into a 96-well plate at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with serial dilutions of this compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated for 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at approximately 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value is then determined from the dose-response curve.
VEGFR-2 Signaling Pathway and Mechanism of Inhibition
This compound, as a small molecule inhibitor, is designed to compete with ATP for binding to the kinase domain of VEGFR-2. By occupying the ATP-binding site, it prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by this compound.
This inhibition of VEGFR-2 signaling leads to a reduction in endothelial cell proliferation, migration, and survival, ultimately resulting in an anti-angiogenic effect that can suppress tumor growth.
Conclusion
This compound is a potent small molecule inhibitor of VEGFR-2 with significant anti-proliferative activity against cancer cell lines. This technical guide has provided an overview of its synthesis, characterization, and biological evaluation. The detailed experimental protocols and an understanding of its mechanism of action provide a valuable resource for researchers in the field of oncology and drug discovery. Further investigation into the in vivo efficacy and pharmacokinetic properties of this compound is warranted to fully assess its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. NMR Sample Preparation [nmr.chem.umn.edu]
- 6. researchgate.net [researchgate.net]
- 7. The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
Discovery of 3-(Hydrazonomethyl)naphthalene-2-ol Derivatives as Potent VEGFR-2 Inhibitors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a pivotal regulator of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis. Consequently, inhibiting VEGFR-2 has become a cornerstone of modern cancer therapy. This technical guide details the discovery and preclinical evaluation of a novel class of VEGFR-2 inhibitors based on the 3-(hydrazonomethyl)naphthalene-2-ol scaffold. This work outlines the design rationale, synthesis, and comprehensive evaluation of these compounds through a combination of advanced in silico modeling and in vitro biological assays. The findings highlight a specific derivative, herein referred to as Compound 7, which demonstrates significant VEGFR-2 inhibitory potency and promising anticancer activity, establishing this scaffold as a valuable foundation for future anti-angiogenic drug development.
Introduction: The Role of VEGFR-2 in Angiogenesis and Cancer
Angiogenesis is a complex process tightly regulated by a balance of pro- and anti-angiogenic factors.[1][2] In pathological conditions such as cancer, this balance is disrupted, leading to uncontrolled blood vessel formation that supplies tumors with essential nutrients and oxygen.[3] The Vascular Endothelial Growth Factor (VEGF) family and their corresponding receptors are the most prominent mediators of this process.[1][4]
VEGFR-2, a receptor tyrosine kinase (RTK) expressed predominantly on endothelial cells, is the primary mediator of the mitogenic, migratory, and survival signals initiated by VEGF-A.[2][4] Upon ligand binding, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[1][4] This phosphorylation event triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K/Akt pathways, which ultimately drive endothelial cell proliferation, migration, and survival.[2][3][5] Given its central role, VEGFR-2 is a highly attractive molecular target for the development of anticancer therapies.[6]
The 3-(hydrazonomethyl)naphthalene-2-ol scaffold has emerged from rational drug design efforts aimed at identifying novel molecular structures capable of effectively inhibiting VEGFR-2 kinase activity.[7][8] This guide focuses on the systematic approach taken to validate this chemical series, from computational design to biological confirmation.
The VEGFR-2 Signaling Cascade
Activation of VEGFR-2 by VEGF-A initiates multiple downstream signaling pathways crucial for angiogenesis. The binding of VEGF-A leads to receptor dimerization and trans-autophosphorylation, creating docking sites for various signaling proteins. These interactions trigger cascades that regulate key cellular functions.
Caption: VEGFR-2 signaling pathways promoting angiogenesis.
Design Rationale and Synthesis
Molecular Design Strategy
The design of the 3-(hydrazonomethyl)naphthalene-2-ol derivatives was based on the established pharmacophoric features of known VEGFR-2 inhibitors. The core strategy involved creating a molecule with specific hydrogen bond donors and acceptors positioned to interact with key amino acid residues in the ATP-binding pocket of the VEGFR-2 kinase domain.[7][8] The 3-(hydrazonomethyl)naphthalene-2-ol moiety was specifically chosen for its potential to form crucial hydrogen bond interactions with the hinge region residue Cys917, an interaction that is critical for anchoring many effective VEGFR-2 inhibitors.[7][8]
General Synthesis Protocol
The synthesis of the target compounds is achieved through a straightforward two-step process.
-
Formation of the Hydrazone Intermediate: 2-hydroxy-1-naphthaldehyde is reacted with hydrazine monohydrate in a suitable solvent such as methanol at ambient temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated to yield 1-(hydrazonomethyl)naphthalene-2-ol, which is often used in the subsequent step without further purification.[9]
-
Condensation to Form the Final Derivative: The intermediate from step 1 is then reacted with a selected aldehyde or ketone in methanol. The mixture is refluxed for several hours to facilitate the condensation reaction, forming the final 3-(hydrazonomethyl)naphthalene-2-ol derivative.[9] The resulting product typically precipitates from the solution and can be purified by filtration and washing.[9]
Experimental Protocols
A multi-faceted approach combining computational and experimental methods was employed to evaluate the potential of the synthesized derivatives.
In Silico Evaluation Workflow
Computational studies were integral to predicting the binding affinity and drug-like properties of the designed compounds before their synthesis and in vitro testing.
Caption: Workflow for in silico screening of VEGFR-2 inhibitors.
-
Molecular Docking: Docking studies were performed using the crystal structure of the VEGFR-2 kinase domain (PDB ID: 2OH4).[6] This simulation predicts the binding pose and affinity (docking score) of the designed compound within the receptor's active site, with the known inhibitor sorafenib often used as a reference.[6][10] The primary goal is to verify the intended interactions, particularly with Cys917 in the hinge region and residues in the DFG motif.[6]
-
Molecular Dynamics (MD) Simulations: To validate the stability of the docked pose, MD simulations were conducted for an extended period (e.g., 100 ns).[10][11] These simulations confirm that the ligand remains securely bound within the active site and does not diffuse away, thus providing a more accurate representation of the ligand-receptor interaction over time.[6][10]
-
MM-GBSA Binding Free Energy Calculations: The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method was used to calculate the total binding free energy of the ligand-receptor complex.[10][11] This provides a more quantitative estimate of binding affinity than docking scores alone.
-
ADMET Profiling: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties was performed to assess the general drug-likeness of the compounds.[10][11]
In Vitro Biological Assays
-
VEGFR-2 Kinase Inhibition Assay: The direct inhibitory activity of the compounds against the VEGFR-2 enzyme was quantified using a VEGFR-2 ELISA kit.[6][12] This assay measures the extent of enzyme activity in the presence of varying concentrations of the inhibitor. The results are used to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Antiproliferative Activity (MTT Assay): The cytotoxic effects of the compounds on cancer cells were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Human cancer cell lines known to have significant VEGFR-2 expression, such as MCF-7 (breast cancer) and HCT 116 (colon cancer), were treated with serial dilutions of the compounds.[10][11] This colorimetric assay measures cell viability and is used to determine the IC₅₀ value for antiproliferative activity.
-
Selectivity Index (SI): The selectivity of a compound for cancer cells over normal cells is a critical indicator of its therapeutic potential. The SI is calculated as the ratio of the IC₅₀ value against a normal cell line to the IC₅₀ value against a cancer cell line. A higher SI value indicates greater selectivity and a potentially better safety profile.
Results and Data
The integrated computational and experimental approach identified a lead candidate, Compound 7, which exhibited promising characteristics as a VEGFR-2 inhibitor.
In Silico Data Summary
Computational analyses predicted a strong and stable interaction between Compound 7 and the VEGFR-2 active site, comparable to the reference inhibitor sorafenib.
| Compound | Docking Score (kcal/mol) | MM-GBSA Binding Energy (kcal/mol) | Key Interactions |
| Compound 7 | -21.10[10] | -36.95 ± 3.03[10] | H-bond with Cys917 (hinge region) |
| Sorafenib (Reference) | -21.22[10] | Not Reported | H-bonds with Cys917, Glu883, Asp1044[6] |
In Vitro Biological Activity Data
The in vitro assays confirmed the predictions from the in silico studies, demonstrating potent enzymatic inhibition and significant anticancer activity for Compound 7.
| Compound | VEGFR-2 IC₅₀ (nM) | Antiproliferative IC₅₀ (µM) | Selectivity Index (SI) |
| MCF-7 | HCT 116 | ||
| Compound 7 | 37[10][11] | 10.56[10][11] | 7.07[10][11] |
Conclusion
The systematic investigation presented in this guide demonstrates the successful discovery of 3-(hydrazonomethyl)naphthalene-2-ol derivatives as a novel class of VEGFR-2 inhibitors. The design strategy, centered on forming key interactions within the enzyme's hinge region, was validated through extensive in silico modeling. The lead molecule, Compound 7, was synthesized and shown to potently inhibit VEGFR-2 kinase activity with an IC₅₀ of 37 nM.[10][11] Furthermore, it displayed significant antiproliferative effects against breast (MCF-7) and colon (HCT 116) cancer cell lines, with excellent selectivity indices suggesting a favorable therapeutic window.[10] These compelling results establish the 3-(hydrazonomethyl)naphthalene-2-ol scaffold as a promising foundation for the development of next-generation anti-angiogenic agents for cancer therapy. Further optimization and in vivo studies are warranted to advance this chemical series toward clinical application.
References
- 1. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. assaygenie.com [assaygenie.com]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. A new highly selective “off–on” typical chemosensor of Al3+, 1-((Z)-((E)-(3,5-dichloro-2-hydroxybenzylidene)hydrazono)methyl) naphthalene-2-ol, an experimental and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. In silico, in vitro VEGFR-2 inhibition, and anticancer activity of a 3-(hydrazonomethyl)naphthalene-2-ol derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Analysis of Small Molecule Inhibitor Binding to VEGFR-2: A Technical Guide
Abstract: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[1] Its dysregulation is a hallmark of numerous diseases, including cancer and various inflammatory and eye diseases.[2] Consequently, VEGFR-2 has emerged as a key target for anti-angiogenic therapies.[1][2] The development of small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain is a promising strategy to halt tumor progression by disrupting its blood supply.[1] This technical guide provides an in-depth overview of the in silico methodologies used to model the binding of small molecule inhibitors to VEGFR-2. While this guide is based on established computational techniques, it is important to note that the specific inhibitor "Vegfr-2-IN-35" is not documented in the reviewed scientific literature. Therefore, this document will proceed by detailing the standard workflows and analysis using data from well-characterized, representative VEGFR-2 inhibitors to illustrate the process. We will cover the core computational experiments, from molecular docking to molecular dynamics simulations, and outline the corresponding experimental validation protocols.
Introduction to VEGFR-2 and Its Signaling Pathway
VEGFR-2, a member of the receptor tyrosine kinase (RTK) family, is the primary mediator of the angiogenic signals initiated by its ligand, Vascular Endothelial Growth Factor-A (VEGF-A).[3] The binding of VEGF-A to the extracellular domain of VEGFR-2 induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[4][5] This activation triggers a cascade of downstream signaling pathways crucial for endothelial cell proliferation, migration, survival, and vascular permeability.[5]
Key signaling pathways activated by VEGFR-2 include:
-
The PLCγ-PKC-Raf-MEK-MAPK Pathway: Primarily responsible for stimulating endothelial cell proliferation.[5][6]
-
The PI3K-AKT Pathway: Crucial for regulating endothelial cell survival and proliferation.[4][7]
-
The p38 MAPK Pathway: Contributes to cell migration and angiogenesis.[7]
Given its central role, inhibiting VEGFR-2 activation is a highly effective strategy for anti-angiogenic therapy.[8]
Methodologies for In Silico Modeling
Computer-Aided Drug Design (CADD) plays a vital role in the discovery of small molecule kinase inhibitors.[9] The primary CADD approaches are structure-based drug design (SBDD) and ligand-based drug design (LBDD).[9][10] This guide focuses on SBDD, which utilizes the 3D structure of the target protein to predict inhibitor binding.[10]
Computational Experimental Protocol
The in silico workflow for analyzing the binding of a novel inhibitor to VEGFR-2 typically involves several key steps, from initial structure preparation to detailed simulation and energy calculations.
Detailed Steps:
-
Target Protein Preparation: The three-dimensional crystal structure of VEGFR-2 is obtained from a public repository like the Protein Data Bank (PDB). A common structure used is PDB ID: 1Y6A.[11] The protein is prepared using software like MGLTools, which involves adding polar hydrogen atoms and assigning Gasteiger charges.[12] Water molecules and any co-crystallized ligands not required for the study are removed.
-
Ligand Preparation: The 2D structure of the inhibitor is converted into a 3D conformation. This step involves generating a low-energy 3D structure and assigning appropriate atom types and charges.
-
Molecular Docking: This computational technique predicts the preferred orientation of the inhibitor when bound to the VEGFR-2 active site.[8] A grid box is defined around the ATP-binding pocket of the receptor.[12] Software such as AutoDock Vina is used to perform the docking, which calculates a binding affinity or docking score (typically in kcal/mol) for the most stable binding poses.[12][13]
-
Pose and Score Analysis: The resulting poses are analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the inhibitor and amino acid residues in the binding pocket. The docking scores provide an initial estimate of binding strength.
-
Molecular Dynamics (MD) Simulation: To assess the stability of the inhibitor-protein complex over time, MD simulations are performed.[2] These simulations, often run for durations like 100 nanoseconds, model the movement of atoms in the complex, providing insights into its dynamic behavior and stability.[12]
-
Stability and Fluctuation Analysis: The trajectory from the MD simulation is analyzed. Root Mean Square Deviation (RMSD) is calculated to assess the overall stability of the complex, while Root Mean Square Fluctuation (RMSF) is used to identify the flexibility of individual amino acid residues.[2]
-
Binding Free Energy Calculation: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to calculate the binding free energy of the complex.[2][14] This provides a more accurate estimation of binding affinity than docking scores alone.
Data Presentation: Quantitative Analysis
The output of in silico modeling is quantitative data that allows for the comparison of different inhibitors. The table below presents representative data for known VEGFR-2 inhibitors, which serves as a benchmark for evaluating new compounds.
| Compound | Docking Score (kcal/mol) | Predicted Binding Free Energy (kcal/mol) | Key Interacting Residues | In Vitro Activity (IC₅₀) |
| Axitinib (Reference) | -62.11 | -54.68 | Cys919, Asp1046, Glu885, Val848 | - |
| ZINC03838680 | > -62.11 | -49.37 | Not Specified | - |
| ZINC08254217 | > -62.11 | -43.32 | Not Specified | - |
| Compound 14f | Not Specified | Not Specified | Not Specified | 0.22 µM |
| Compound 38c | Not Specified | Not Specified | Not Specified | 0.664 µM |
Data compiled from studies on various natural and synthetic derivatives.[1][2][14] Docking scores and binding free energies are highly dependent on the specific software and force fields used.
Methodologies for Experimental Validation
While in silico methods are powerful predictive tools, their findings must be validated through experimental assays.[13] Binding assays are essential for confirming the interaction between an inhibitor and VEGFR-2 and for quantifying its potency.
Experimental Protocol: VEGFR-2 Binding Assay
An Enzyme-Linked Immunosorbent Assay (ELISA)-based format is commonly used to screen for and characterize inhibitors of the VEGF-A/VEGFR-2 interaction.
Detailed Steps:
-
Plate Coating: A 96-well microplate is coated with the VEGF165 protein, which serves as the ligand for VEGFR-2.[15]
-
Blocking: The plate is treated with a blocking buffer to prevent non-specific binding of subsequent reagents to the well surface.[15]
-
Inhibitor Addition: Serial dilutions of the test inhibitor (e.g., this compound) are added to the wells. Control wells receive a diluent solution without the inhibitor.[15]
-
Receptor Addition: A solution containing biotin-labeled recombinant VEGFR-2 (extracellular domain) is added to the wells.[15][16] The inhibitor will compete with the plate-bound VEGF165 for binding to VEGFR-2.
-
Incubation and Washing: The plate is incubated to allow binding to occur. Afterward, the plate is washed to remove any unbound receptor or inhibitor.[15]
-
Streptavidin-HRP Addition: Streptavidin conjugated to Horseradish Peroxidase (HRP) is added. The streptavidin binds to the biotin on any VEGFR-2 that has successfully bound to the VEGF165 on the plate.[15]
-
Incubation and Washing: The plate is incubated again and then washed to remove any unbound Streptavidin-HRP.[15]
-
Substrate Addition: A chromogenic or chemiluminescent substrate (e.g., TMB) is added. The HRP enzyme catalyzes a reaction that produces a detectable signal.[17]
-
Stopping the Reaction: A stop solution is added to halt the enzymatic reaction.[17]
-
Signal Detection: The plate is read using a microplate reader to measure the absorbance or chemiluminescence.[15][17] The signal intensity is inversely proportional to the inhibitory activity of the test compound.
Conclusion
The integration of in silico modeling and experimental validation provides a robust framework for the discovery and optimization of novel VEGFR-2 inhibitors. Computational methods such as molecular docking and MD simulations offer critical insights into the molecular determinants of inhibitor binding, allowing for the rational design of more potent and selective drug candidates.[10][18] While the specific compound "this compound" remains uncharacterized in public literature, the methodologies detailed in this guide represent the gold standard for evaluating such molecules. By accurately predicting binding affinities and elucidating interaction mechanisms, these computational approaches significantly accelerate the drug development pipeline for anti-angiogenic therapies targeting VEGFR-2.
References
- 1. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potential inhibitors of VEGFR1, VEGFR2, and VEGFR3 developed through Deep Learning for the treatment of Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unleashing Nature’s potential: a computational approach to discovering novel VEGFR-2 inhibitors from African natural compound using virtual screening, ADMET analysis, molecular dynamics, and MMPBSA calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In-silico screening and in-vitro validation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. biocompare.com [biocompare.com]
- 17. raybiotech.com [raybiotech.com]
- 18. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
The Role of VEGFR-2 Inhibition in Angiogenesis: A Technical Guide to Vegfr-2-IN-35
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and pathological conditions, most notably in tumor growth and metastasis. A key mediator of this process is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase. Activation of VEGFR-2 by its ligand, VEGF-A, triggers a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels. Consequently, the inhibition of VEGFR-2 has emerged as a primary strategy in the development of anti-angiogenic therapies. This technical guide provides an in-depth overview of the role of a representative VEGFR-2 inhibitor, herein referred to as Vegfr-2-IN-35 (using the publicly documented inhibitor YLL545 as a primary example), in the inhibition of angiogenesis. We will delve into its mechanism of action, present quantitative data on its efficacy, detail relevant experimental protocols for its evaluation, and visualize the complex biological processes involved.
Introduction to VEGFR-2 and Angiogenesis
Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are pivotal in regulating vasculogenesis and angiogenesis.[1] VEGFR-2, also known as Kinase Insert Domain Receptor (KDR), is the principal mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF-A.[2] Upon ligand binding, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues within its cytoplasmic domain. This phosphorylation creates docking sites for various signaling proteins, initiating multiple downstream pathways crucial for angiogenesis, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways.[2][3] In pathological angiogenesis, such as in solid tumors, the overexpression of VEGF leads to uncontrolled blood vessel formation, supplying the tumor with essential nutrients and oxygen for its growth and dissemination.[1] Therefore, inhibiting the kinase activity of VEGFR-2 is a validated and effective therapeutic strategy to counteract tumor angiogenesis.
Mechanism of Action of this compound
This compound is a potent and selective small molecule inhibitor of VEGFR-2 kinase activity. It functions by competitively binding to the ATP-binding site within the catalytic domain of the receptor. This binding event prevents the autophosphorylation of VEGFR-2, even in the presence of VEGF-A, thereby blocking the initiation of downstream signaling cascades. The inhibition of these pathways leads to a suppression of endothelial cell proliferation, migration, and tube formation, the cellular hallmarks of angiogenesis.
Signaling Pathway of VEGFR-2 and its Inhibition
The following diagram illustrates the primary signaling pathways activated by VEGFR-2 and the point of intervention for an inhibitor like this compound.
Quantitative Data Presentation
The efficacy of VEGFR-2 inhibitors is quantified through various in vitro and in vivo assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The table below summarizes the inhibitory activities of YLL545 (our stand-in for this compound) and other well-known VEGFR-2 inhibitors.
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| YLL545 | Cell-based | VEGF-induced HUVEC proliferation | 5,884 | [4] |
| Sorafenib | Cell-free | VEGFR-2 | 90 | [5] |
| Sunitinib | Cell-free | VEGFR-2 (Flk-1) | 80 | [5][6] |
| Axitinib | Cell-based | VEGFR-2 | 0.2 | [5] |
| Regorafenib | Cell-free | murine VEGFR-2 | 4.2 | [5] |
Experimental Protocols
The evaluation of a VEGFR-2 inhibitor's anti-angiogenic potential involves a series of well-established in vitro and in vivo assays. Detailed methodologies for key experiments are provided below.
In Vitro VEGFR-2 Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.
Methodology:
-
Reagents and Materials: Recombinant human VEGFR-2 kinase domain, a suitable kinase substrate (e.g., Poly(Glu,Tyr) 4:1), ATP, kinase assay buffer, 96-well plates, and a luminescence-based kinase activity detection kit (e.g., Kinase-Glo™).[7][8]
-
Procedure: a. Prepare serial dilutions of the test inhibitor (e.g., this compound) in the kinase assay buffer. b. In a 96-well plate, add the kinase buffer, ATP, and the kinase substrate to each well.[7] c. Add the diluted test inhibitor or vehicle control to the appropriate wells. d. Initiate the kinase reaction by adding the recombinant VEGFR-2 enzyme to each well. e. Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[7] f. Stop the reaction and measure the remaining ATP levels using a luminescence-based detection reagent. The light output is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
HUVEC Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro, a key step in angiogenesis.
Methodology:
-
Reagents and Materials: Human Umbilical Vein Endothelial Cells (HUVECs), endothelial cell growth medium, basement membrane extract (e.g., Matrigel), 96-well plates.[9][10]
-
Procedure: a. Thaw the basement membrane extract on ice and coat the wells of a 96-well plate. Allow it to polymerize at 37°C.[10] b. Harvest HUVECs and resuspend them in a medium containing the desired concentrations of the test inhibitor (e.g., this compound) or vehicle control. c. Seed the HUVECs onto the polymerized matrix. d. Incubate the plate for 4-18 hours to allow for tube formation.[9] e. Visualize and photograph the tube-like structures using a microscope.
-
Data Analysis: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Ex Vivo Aortic Ring Assay
This assay provides a more complex, organotypic model of angiogenesis.
Methodology:
-
Reagents and Materials: Thoracic aorta from a rat or mouse, serum-free medium, collagen or Matrigel, 48-well plates, surgical tools.[11][12]
-
Procedure: a. Dissect the thoracic aorta and clean it of surrounding fatty and connective tissue.[13] b. Slice the aorta into 1 mm thick rings.[11] c. Embed the aortic rings in a collagen or Matrigel matrix in a 48-well plate.[12] d. Add endothelial cell growth medium containing the test inhibitor or vehicle control. e. Incubate for several days (typically 7-14 days), replacing the medium every 2-3 days. f. Monitor the outgrowth of microvessels from the aortic rings using a microscope.
-
Data Analysis: Quantify the angiogenic sprouting by measuring the number and length of the outgrowing vessels.
In Vivo Matrigel Plug Assay
This is a widely used in vivo model to assess angiogenesis.
Methodology:
-
Reagents and Materials: Basement membrane extract (Matrigel), pro-angiogenic factors (e.g., VEGF, bFGF) or tumor cells, test inhibitor, mice (e.g., C57BL/6 or nude mice).[14][15]
-
Procedure: a. Mix liquid Matrigel (kept on ice) with a pro-angiogenic stimulus and the test inhibitor or vehicle control.[16] b. Subcutaneously inject the Matrigel mixture into the flank of the mice. The Matrigel will form a solid plug at body temperature.[15] c. After a set period (e.g., 7-14 days), excise the Matrigel plugs.[14] d. Analyze the plugs for blood vessel infiltration.
-
Data Analysis: Quantify the angiogenesis by measuring the hemoglobin content within the plug or by immunohistochemical staining of endothelial cell markers (e.g., CD31) in tissue sections of the plug.[15]
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is an in vivo model that utilizes the highly vascularized membrane of a developing chicken embryo.
Methodology:
-
Reagents and Materials: Fertilized chicken eggs, sterile filter paper or plastic rings, test inhibitor.[1][17]
-
Procedure: a. Incubate fertilized chicken eggs for 3 days. Create a small window in the eggshell to expose the CAM.[18] b. On day 7-10, place a carrier (e.g., a filter disk) soaked with the test inhibitor or vehicle control onto the CAM.[17] c. Reseal the window and continue incubation for another 2-3 days. d. Observe and photograph the blood vessels in the area of the implant.
-
Data Analysis: Quantify the anti-angiogenic effect by counting the number of blood vessel branch points or measuring the vessel density in the treated area compared to the control.[17]
Conclusion
The inhibition of VEGFR-2 is a cornerstone of modern anti-angiogenic therapy. A thorough understanding of the mechanism of action of VEGFR-2 inhibitors, such as the representative this compound, and the application of a robust panel of in vitro and in vivo assays are critical for the discovery and development of new and more effective anti-cancer drugs. This guide has provided a comprehensive technical overview of the core principles, quantitative data, and detailed experimental protocols relevant to the study of VEGFR-2 inhibitors in the context of angiogenesis. The continued exploration in this field holds significant promise for advancing cancer treatment.
References
- 1. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. assaygenie.com [assaygenie.com]
- 4. The novel VEGF receptor 2 inhibitor YLL545 inhibits angiogenesis and growth in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]
- 11. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Rat Aortic Ring Model to Assay Angiogenesis ex vivo [bio-protocol.org]
- 14. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]
- 15. 4.8. In Vivo Angiogenesis (Matrigel Plug) Assay [bio-protocol.org]
- 16. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. The Chick Chorioallantoic Membrane (CAM) Assay as a Three-dimensional Model to Study Autophagy in Cancer Cells [bio-protocol.org]
An In-depth Technical Guide to the Basic Research Applications of VEGFR-2 Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding the specific compound "Vegfr-2-IN-35" is not available in publicly accessible scientific literature. This guide provides a comprehensive overview of the target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and details the typical research applications and experimental methodologies for small molecule inhibitors of this class.
Introduction: VEGFR-2 as a Therapeutic Target
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a central role in angiogenesis—the formation of new blood vessels from pre-existing ones.[1][2] Upon binding its primary ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[3][4] This activation initiates a cascade of downstream signaling pathways crucial for endothelial cell proliferation, migration, survival, and permeability.[3][5]
Due to its critical role in pathological angiogenesis, which is a hallmark of cancer, VEGFR-2 is a major target for therapeutic intervention.[4][6] Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain are a prominent class of anti-angiogenic agents.[1][2] This guide outlines the core signaling pathways, key experimental protocols for inhibitor characterization, and typical data presentation for basic research applications.
The VEGFR-2 Signaling Pathway
The binding of VEGF-A to VEGFR-2 triggers the phosphorylation of several key tyrosine residues, leading to the activation of multiple downstream signaling cascades that collectively orchestrate the angiogenic process.[3][7]
-
PLCγ-MAPK Pathway (Proliferation): Phosphorylation of Tyr1175 recruits and activates Phospholipase C-gamma (PLCγ).[3] This leads to the activation of the Ras-Raf-MEK-ERK (MAPK) pathway, which transmits signals to the nucleus to promote DNA synthesis and endothelial cell proliferation.[3][5]
-
PI3K/Akt Pathway (Survival): The PI3K/Akt pathway is a critical mediator of endothelial cell survival.[3][8] Activated VEGFR-2 can recruit and activate Phosphatidylinositol 3-kinase (PI3K), which in turn activates Akt (Protein Kinase B). Akt signaling inhibits pro-apoptotic pathways, thereby promoting cell survival.[3][8]
-
Src and FAK Pathways (Migration): Endothelial cell migration is regulated through the activation of molecules like Src family kinases and Focal Adhesion Kinase (FAK).[9] These pathways are involved in the dynamic remodeling of the actin cytoskeleton and the assembly of focal adhesions, which are essential for cell motility.[9]
Below is a diagram illustrating the principal signaling cascades initiated by VEGFR-2 activation.
Experimental Protocols for Inhibitor Characterization
Characterizing a novel VEGFR-2 inhibitor involves a series of biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action.
Biochemical Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the isolated VEGFR-2 kinase domain.
Objective: To determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) against VEGFR-2.
Methodology:
-
Reagents & Materials: Recombinant human VEGFR-2 kinase domain, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), Adenosine Triphosphate (ATP), test inhibitor (e.g., this compound), assay buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Plate Setup: A multi-well plate is prepared with serial dilutions of the test inhibitor. Control wells include "no inhibitor" (100% activity) and "no enzyme" (background) controls.
-
Kinase Reaction: The VEGFR-2 enzyme is added to the wells containing the inhibitor and allowed to incubate briefly.
-
Initiation: The kinase reaction is initiated by adding the ATP and substrate mixture to all wells. The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: The reaction is stopped, and a detection reagent is added to measure the amount of product formed (e.g., ADP). The signal, often luminescence or fluorescence, is proportional to kinase activity.
-
Data Analysis: The signal from each well is measured. The data is normalized to the controls, and the percent inhibition is plotted against the logarithm of the inhibitor concentration. A dose-response curve is fitted to the data to calculate the IC50 value.
Cell-Based VEGFR-2 Phosphorylation Assay
This assay measures the inhibitor's ability to block VEGF-A-induced autophosphorylation of VEGFR-2 in a cellular context.
Objective: To determine the cellular potency (IC50) of an inhibitor.
Methodology:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express VEGFR-2, are cultured in multi-well plates until they reach confluence.
-
Serum Starvation: Cells are serum-starved for several hours to reduce basal receptor activation.
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of the test inhibitor for 1-2 hours.
-
Ligand Stimulation: Cells are stimulated with a fixed concentration of recombinant human VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes) to induce VEGFR-2 phosphorylation.
-
Cell Lysis: The stimulation is stopped by washing with cold PBS, and the cells are lysed to release cellular proteins.
-
Detection (ELISA or Western Blot): The level of phosphorylated VEGFR-2 (pVEGFR-2) in the cell lysates is quantified. This is commonly done using a sandwich ELISA with a capture antibody for total VEGFR-2 and a detection antibody specific for a key phosphorylated tyrosine residue (e.g., Tyr1175).
-
Data Analysis: The pVEGFR-2 signal is normalized to the total VEGFR-2 signal or total protein concentration. The percent inhibition of VEGF-A-induced phosphorylation is plotted against inhibitor concentration to determine the IC50 value.
Data Presentation
Quantitative data from inhibitor characterization studies should be summarized in clear, structured tables to allow for easy comparison and interpretation.
Table 1: Representative Biochemical and Cellular Activity of VEGFR-2 Inhibitors
| Compound ID | Target | Biochemical IC50 (nM) | Cellular pVEGFR-2 IC50 (nM) | Cell Proliferation IC50 (nM) |
| Sunitinib | VEGFR-2, PDGFR, Kit | 9 | 10 | 20 |
| Sorafenib | VEGFR-2, PDGFR, Raf | 90 | 24 | 35 |
| Axitinib | VEGFR-1/2/3 | 0.2 | 0.5 | 1.1 |
| Pazopanib | VEGFR-1/2/3, PDGFR, Kit | 30 | 21 | 45 |
| Example Test Cmpd | VEGFR-2 | 15 | 40 | 150 |
Note: The values presented are representative examples from public literature for known multi-kinase inhibitors that target VEGFR-2 and are not specific to "this compound". IC50 values can vary based on specific assay conditions.
References
- 1. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. assaygenie.com [assaygenie.com]
- 5. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
Methodological & Application
Application Notes and Protocols: Vegfr-2-IN-35 Cell-Based Assay in MCF-7 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting cell-based assays using the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor, Vegfr-2-IN-35, in the human breast cancer cell line MCF-7.
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, plays a crucial role in tumor growth and metastasis.[1][2] The VEGF/VEGFR-2 signaling pathway is implicated in the proliferation and survival of various cancer cells, including the estrogen receptor-positive breast cancer cell line, MCF-7.[3][4] In MCF-7 cells, an autocrine VEGF/VEGFR-2 signaling loop can contribute to therapeutic resistance.[5] Therefore, inhibiting VEGFR-2 presents a promising strategy for anticancer drug development. This compound is a small molecule inhibitor designed to target the ATP-binding site of the VEGFR-2 tyrosine kinase domain, thereby blocking downstream signaling pathways involved in cell proliferation and survival.[6]
This document outlines the principles of a cell-based assay to evaluate the efficacy of this compound in MCF-7 cells, providing detailed experimental protocols and data presentation guidelines.
Signaling Pathway
The binding of VEGF to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[7] This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell proliferation and survival.[7] In MCF-7 breast cancer cells, this signaling cascade is also active and contributes to cell proliferation and survival.[3][4] this compound, as a competitive inhibitor of ATP binding to the kinase domain of VEGFR-2, is expected to block these downstream signaling events.
Experimental Protocols
The following are generalized protocols for assessing the effect of this compound on MCF-7 cells. These should be optimized based on specific laboratory conditions and reagent manufacturers' instructions.
Cell Culture and Maintenance
-
Cell Line: MCF-7 (human breast adenocarcinoma cell line).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells every 3-4 days or when they reach 80-90% confluency.
Proliferation Assay (MTT or CCK-8)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
MCF-7 cells
-
Complete culture medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
DMSO (vehicle control)
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the medium and add 100 µL of the diluted this compound to the respective wells. Include wells with vehicle control (medium with DMSO) and untreated cells.
-
Incubate the plate for 48 to 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) or 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well and incubate for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Western Blot Analysis of VEGFR-2 Phosphorylation
This protocol is to determine if this compound inhibits the phosphorylation of VEGFR-2.
Materials:
-
MCF-7 cells
-
6-well plates
-
Serum-free culture medium
-
This compound
-
Recombinant human VEGF-A
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-VEGFR-2, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-VEGFR-2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe for total VEGFR-2 and β-actin as a loading control.
Data Presentation
Quantitative data should be summarized in a clear and structured format to allow for easy comparison.
Table 1: Antiproliferative Activity of this compound in MCF-7 Cells
| Compound | Assay | Incubation Time (h) | IC50 (µM) |
| This compound | MTT/CCK-8 | 48 | To be determined |
| This compound | MTT/CCK-8 | 72 | To be determined |
| Reference Inhibitor | MTT/CCK-8 | 72 | Example: 5.0 |
Note: IC50 values for this compound are not currently available in the public domain and must be determined experimentally. The value for the reference inhibitor is for illustrative purposes only.
Table 2: Effect of this compound on VEGFR-2 Phosphorylation
| Treatment | VEGF-A (50 ng/mL) | p-VEGFR-2 / Total VEGFR-2 (Relative Densitometry) |
| Vehicle Control | - | To be determined |
| Vehicle Control | + | To be determined |
| This compound (X µM) | + | To be determined |
| This compound (Y µM) | + | To be determined |
Logical Framework for Experiment
The experimental design follows a logical progression from determining the cytotoxic/cytostatic effects of the inhibitor to elucidating its mechanism of action at the molecular level.
By following these protocols and data presentation guidelines, researchers can effectively evaluate the cell-based activity of this compound in MCF-7 cells, providing valuable insights for cancer research and drug development.
References
- 1. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. erc.bioscientifica.com [erc.bioscientifica.com]
- 5. An autocrine VEGF/VEGFR2 and p38 signaling loop confers resistance to 4-hydroxytamoxifen in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
Application Notes and Protocols: Dosing and Administration of Vegfr-2-IN-35 in Mouse Xenograft Models
For research use only. Not for use in diagnostic procedures.
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as kinase insert domain receptor (KDR), is a critical mediator of angiogenesis, the formation of new blood vessels.[1] In cancer, VEGFR-2 is often overexpressed and plays a pivotal role in tumor growth and metastasis by promoting the development of a blood supply to the tumor.[2][3] Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 tyrosine kinase domain can effectively block downstream signaling pathways, leading to an anti-angiogenic and anti-tumor response.[1][2] Vegfr-2-IN-35 is a potent inhibitor of VEGFR-2 with an IC50 of 37 nM.[4] It has demonstrated inhibitory activity against MCF-7 and HCT 116 cancer cells with IC50 values of 10.56 and 7.07 μM, respectively.[4] These application notes provide a generalized protocol for the dosing and administration of this compound in mouse xenograft models, based on common practices for VEGFR-2 inhibitors.
Mechanism of Action
VEGF binding to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[5][6] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the TSAd-Src-PI3K-Akt pathways, which are crucial for endothelial cell proliferation, survival, and migration.[5] this compound, as a competitive inhibitor at the ATP-binding site, blocks this autophosphorylation and subsequent signal transduction, thereby inhibiting angiogenesis and tumor growth.[1]
References
- 1. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
Vegfr-2-IN-35 solubility and preparation for cell culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubility, preparation, and application of Vegfr-2-IN-35, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), for use in cell culture experiments.
Product Information
This compound is a small molecule inhibitor of VEGFR-2, a key mediator of angiogenesis, the formation of new blood vessels. By targeting VEGFR-2, this compound can inhibit the proliferation and migration of endothelial cells, which are crucial processes in tumor growth and metastasis.
Quantitative Data
| Property | Value | Reference |
| Molecular Weight | 464.5 g/mol | [1] |
| IC50 (VEGFR-2) | 37 nM | [1] |
| IC50 (MCF-7 cells) | 10.56 µM | [1] |
| IC50 (HCT 116 cells) | 7.07 µM | [1] |
Solubility and Preparation of Stock Solutions
The solubility of this compound in common laboratory solvents has not been quantitatively determined in publicly available literature. However, based on the properties of similar small molecule kinase inhibitors, it is anticipated to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and sparingly soluble in aqueous solutions.
Protocol for Preparation of a 10 mM Stock Solution in DMSO:
-
Weighing the Compound: Accurately weigh a precise amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 ml of a 10 mM stock solution, weigh 4.645 mg of the compound.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound. For the example above, add 1 ml of DMSO.
-
Solubilization: Gently vortex or sonicate the solution at room temperature until the compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the DMSO stock solution should be stable for several months.[2]
Note: It is recommended to perform a solubility test by preparing a small, concentrated stock solution (e.g., 10 mM in DMSO) and then diluting it in the desired cell culture medium to the final working concentration. Observe for any precipitation.
VEGFR-2 Signaling Pathway
VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis. The binding of its ligand, VEGF-A, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation triggers multiple downstream signaling cascades that ultimately lead to endothelial cell proliferation, migration, survival, and vascular permeability. This compound exerts its inhibitory effect by blocking the kinase activity of VEGFR-2, thereby preventing the initiation of these downstream signaling events.
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are generalized protocols for evaluating the efficacy of this compound in cell culture. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
Cell Culture
-
Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) are a common model for studying angiogenesis. Cancer cell lines such as MCF-7 (breast cancer) and HCT 116 (colon cancer) have also been shown to be sensitive to this compound.[1]
-
Culture Medium: Use the recommended culture medium for the specific cell line. For HUVECs, a specialized endothelial cell growth medium supplemented with growth factors is typically used. For cancer cell lines, common media include DMEM or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo® Assay)
This protocol is designed to determine the IC50 value of this compound in a cancer cell line.
Workflow Diagram:
Caption: Workflow for determining the IC50 of this compound using a cell viability assay.
Detailed Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µl of complete culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Preparation of this compound Dilutions:
-
Prepare a series of dilutions of the this compound stock solution in culture medium. A typical starting concentration for the highest dose might be 100 µM, followed by serial dilutions (e.g., 1:2 or 1:3) to generate a dose-response curve.
-
Include a vehicle control (DMSO) at the same concentration as in the highest inhibitor dose.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µl of the prepared inhibitor dilutions or vehicle control to the respective wells.
-
Incubate the plate for 48 to 72 hours.
-
-
Cell Viability Assessment:
-
Follow the manufacturer's protocol for the chosen cell viability assay (e.g., MTT, XTT, WST-1, or CellTiter-Glo®).
-
For an MTT assay:
-
Add 10 µl of MTT reagent (5 mg/ml in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Add 100 µl of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C in a humidified incubator.
-
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).
-
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound.[2]
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Avoid inhalation of dust and contact with skin and eyes.[2]
-
In case of contact, wash the affected area thoroughly with water.
-
Consult the Safety Data Sheet (SDS) for complete safety information.
Disclaimer: This information is for research use only and is not intended for human or therapeutic use. The protocols provided are general guidelines and should be adapted and optimized for specific experimental needs.
References
Application Note: In Vitro Anti-Angiogenesis Tube Formation Assay Using Vegfr-2-IN-35
Audience: Researchers, scientists, and drug development professionals.
Abstract: Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and pathological conditions such as tumor growth.[1][2] The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGF Receptor-2 (VEGFR-2), is a primary driver of angiogenesis.[3][4][5] Consequently, inhibiting VEGFR-2 is a key therapeutic strategy for controlling tumor-associated neovascularization. The in vitro tube formation assay is a robust and widely used method to screen for and characterize anti-angiogenic compounds.[6][7] This document provides a detailed protocol for assessing the anti-angiogenic potential of Vegfr-2-IN-35, a small molecule inhibitor of the VEGFR-2 tyrosine kinase, using human umbilical vein endothelial cells (HUVECs) on a basement membrane matrix.
Principle of the Assay
The tube formation assay models key steps of in vivo angiogenesis.[8] When endothelial cells, such as HUVECs, are cultured on a layer of basement membrane extract (BME), like Matrigel®, they rapidly align and differentiate to form an interconnected network of capillary-like tubules.[2][6] This process is dependent on signaling pathways activated by endogenous growth factors, including the VEGFR-2 pathway.
This compound is a selective inhibitor that targets the ATP-binding site within the intracellular kinase domain of the VEGFR-2 receptor.[9] By blocking the receptor's autophosphorylation, it prevents the activation of downstream signaling cascades essential for endothelial cell migration, proliferation, and differentiation.[3][10] In this assay, the addition of this compound to the culture medium is expected to disrupt or inhibit the formation of these tubular networks in a dose-dependent manner. The anti-angiogenic effect is then quantified by measuring various parameters of the network, such as total tube length, number of junctions, and branch points, using microscopy and image analysis software.[6][11]
VEGFR-2 Signaling and Inhibition Mechanism
VEGF-A binding to VEGFR-2 induces receptor dimerization and trans-autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[1][3][5] This activation initiates several downstream signaling cascades, including the PLCγ-PKC-MAPK pathway, which promotes cell proliferation, and the PI3K/Akt pathway, which is crucial for cell survival.[3][4][5] this compound acts by competitively binding to the ATP pocket of the VEGFR-2 kinase domain, thereby preventing receptor autophosphorylation and blocking all subsequent downstream signaling required for angiogenesis.[9][12]
Figure 1: VEGFR-2 signaling pathway and point of inhibition by this compound.
Experimental Workflow
The overall workflow for the tube formation assay is a multi-step process that requires careful handling of cells and reagents to ensure reproducibility. The main stages include coating the plate with a basement membrane matrix, preparing and seeding the endothelial cells with the test compound, allowing for tube formation, and finally imaging and quantifying the results.
Figure 2: Experimental workflow for the anti-angiogenesis tube formation assay.
Detailed Experimental Protocol
Materials and Reagents
-
Cells: Human Umbilical Vein Endothelial Cells (HUVECs), passage 3-7.
-
Culture Medium: Endothelial Cell Growth Medium (EGM-2).
-
Assay Medium: Endothelial Cell Basal Medium (EBM-2) supplemented with 2% FBS.
-
Basement Membrane Matrix: Growth Factor Reduced (GFR) Basement Membrane Extract (BME), such as Matrigel® or a comparable product.
-
Test Compound: this compound, dissolved in DMSO to create a 10 mM stock solution.
-
Vehicle Control: Dimethyl sulfoxide (DMSO).
-
Reagents: Phosphate-Buffered Saline (PBS), 0.05% Trypsin-EDTA.
-
Hardware: Sterile, pre-chilled 96-well flat-bottom tissue culture plates, pre-chilled pipette tips, inverted microscope with a camera, humidified incubator (37°C, 5% CO₂).
Procedure
-
Preparation of Basement Membrane Matrix Plates 1.1. Thaw the GFR BME overnight at 4°C on ice. Keep the vial on ice at all times to prevent premature polymerization.[7][13] 1.2. Pre-chill a sterile 96-well plate and pipette tips at -20°C for at least 30 minutes.[2] 1.3. Using a pre-chilled pipette tip, add 50 µL of the liquid BME to each well of the 96-well plate. Ensure the bottom of the well is completely and evenly covered.[7] 1.4. Incubate the plate at 37°C in a 5% CO₂ incubator for 30-60 minutes to allow the BME to polymerize into a solid gel.[2][7]
-
Cell Preparation and Treatment 2.1. Culture HUVECs in EGM-2 until they reach approximately 80-90% confluency. 2.2. Aspirate the medium, wash the cells once with PBS, and detach them using 0.05% Trypsin-EDTA.[7] Neutralize the trypsin with growth medium. 2.3. Collect the cells, centrifuge at 200 x g for 5 minutes, and resuspend the pellet in a small volume of assay medium (EBM-2 + 2% FBS). 2.4. Perform a cell count using a hemocytometer or automated cell counter. Adjust the cell density to 2.0 - 3.0 x 10⁵ cells/mL in assay medium. 2.5. Prepare serial dilutions of this compound in the assay medium to achieve 2x the final desired concentrations (e.g., 200 nM, 20 nM, 2 nM). Prepare a vehicle control with the same final concentration of DMSO (typically ≤0.1%).
-
Seeding Cells onto the Matrix 3.1. In separate tubes, mix equal volumes of the HUVEC suspension (from step 2.4) and the 2x inhibitor/vehicle dilutions (from step 2.5). This will result in a final cell density of 1.0 - 1.5 x 10⁵ cells/mL and the final 1x inhibitor concentrations. 3.2. Carefully remove the 96-well plate with the polymerized BME from the incubator. 3.3. Gently add 100 µL of the cell suspension (containing the inhibitor or vehicle) on top of the BME gel in each well.[7] Avoid introducing air bubbles or disturbing the gel layer. 3.4. Set up each condition in triplicate to ensure statistical validity.
-
Incubation and Imaging 4.1. Return the plate to the humidified incubator (37°C, 5% CO₂) and incubate for 4 to 18 hours. The optimal time should be determined empirically, but robust tube formation is typically observed within 6-12 hours.[7] 4.2. After incubation, visualize the formation of capillary-like structures using an inverted phase-contrast microscope at 4x or 10x magnification. 4.3. Capture several representative images from the center of each well.
-
Quantification and Data Analysis 5.1. Analyze the captured images using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). 5.2. Quantify key parameters of angiogenesis:
- Total Tube Length: The total length of all tube segments.
- Number of Junctions/Nodes: The number of points where three or more tubes intersect.
- Number of Meshes/Loops: The number of enclosed areas formed by the tubes. 5.3. Calculate the average value for each parameter from the triplicate wells for each condition. 5.4. Determine the percent inhibition for each concentration of this compound relative to the vehicle control using the formula: % Inhibition = (1 - (ValueTreated / ValueVehicle)) * 100
Data Presentation and Expected Results
The efficacy of this compound is demonstrated by a dose-dependent reduction in tube formation. The quantitative data should be summarized in a table for clear comparison. Below are example results based on the typical potency of selective VEGFR-2 inhibitors.[10]
| This compound Conc. | Mean Total Tube Length (µm) | Mean Number of Junctions | Inhibition of Tube Length (%) |
| Vehicle (0 nM) | 12,540 ± 850 | 115 ± 12 | 0% |
| 1 nM | 9,860 ± 710 | 88 ± 9 | 21.4% |
| 10 nM | 4,150 ± 420 | 35 ± 6 | 66.9% |
| 100 nM | 1,230 ± 150 | 8 ± 3 | 90.2% |
Note: Data are presented as Mean ± SD. These are representative data and actual results may vary depending on cell type, passage number, and specific experimental conditions.
A successful experiment will show a dense, interconnected network of tubes in the vehicle control wells, while wells treated with increasing concentrations of this compound will exhibit fragmented, shorter tubes and a significant reduction in network complexity.
References
- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ibidi.com [ibidi.com]
- 7. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 10. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. corning.com [corning.com]
Application Notes and Protocols: Cell Cycle Analysis of HCT 116 Cells Treated with Vegfr-2-IN-35
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, is a receptor tyrosine kinase that is often overexpressed in various cancers.[1] Its activation through binding with ligands like VEGF-A triggers downstream signaling pathways, notably the PLCγ-PKC-Raf-MEK-MAPK and PI3K/Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[2][3][4] The human colon cancer cell line, HCT 116, is known to express VEGFR-2, and its signaling is implicated in the proliferation and differentiation of these cells.[5][6] Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain are a promising strategy in cancer therapy to curtail tumor growth by inhibiting angiogenesis and directly affecting cancer cell proliferation.[7][8]
This document provides a detailed protocol for analyzing the effects of a novel VEGFR-2 inhibitor, Vegfr-2-IN-35, on the cell cycle distribution of HCT 116 cells. By inhibiting VEGFR-2, this compound is hypothesized to induce cell cycle arrest, thereby impeding cancer cell proliferation. The following protocols and data presentation guidelines are designed to assist researchers in evaluating the anti-proliferative efficacy of this and similar compounds.
Data Presentation
Table 1: Effect of this compound on HCT 116 Cell Cycle Distribution
| Treatment Group | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle Control (DMSO) | 0.1% | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.8 | 1.5 ± 0.5 |
| This compound | 1 | 55.6 ± 2.5 | 30.1 ± 1.2 | 14.3 ± 1.0 | 2.8 ± 0.7 |
| This compound | 5 | 68.3 ± 3.0 | 22.5 ± 1.7 | 9.2 ± 0.9 | 5.1 ± 1.1 |
| This compound | 10 | 75.1 ± 2.8 | 15.4 ± 1.3 | 9.5 ± 0.8 | 8.9 ± 1.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: IC50 Values of this compound on HCT 116 Cell Proliferation
| Assay | Incubation Time (hours) | IC50 (µM) |
| MTT Assay | 24 | 8.5 ± 0.7 |
| 48 | 5.2 ± 0.5 | |
| 72 | 2.1 ± 0.3 |
IC50 values represent the concentration of this compound required to inhibit 50% of cell growth.
Experimental Protocols
HCT 116 Cell Culture and Maintenance
This protocol outlines the standard procedure for culturing the HCT 116 adherent human colon carcinoma cell line.
Materials:
-
HCT 116 cell line (ATCC CCL-247)
-
McCoy's 5A Medium[9]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA solution (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Culture flasks (T-75)
-
6-well plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture HCT 116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[9]
-
Maintain the cells in a humidified incubator at 37°C with a 5% CO2 atmosphere.[10]
-
For subculturing, aspirate the old medium and wash the cell monolayer with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-15 minutes, or until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete growth medium and gently pipette to create a single-cell suspension.
-
Centrifuge the cell suspension at 150-400 x g for 5-10 minutes.
-
Resuspend the cell pellet in fresh complete medium and seed into new culture vessels at a recommended density of 2 x 10^4 cells/cm².[10]
Cell Cycle Analysis by Flow Cytometry
This protocol details the preparation of HCT 116 cells treated with this compound for cell cycle analysis using propidium iodide (PI) staining and flow cytometry.[11][12]
Materials:
-
HCT 116 cells
-
This compound (stock solution in DMSO)
-
6-well plates
-
Complete growth medium
-
PBS
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1 mg/mL RNase A, 0.1% Triton X-100 in PBS)[13][14]
-
Flow cytometer
Procedure:
-
Seed HCT 116 cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to attach overnight.[12]
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control (DMSO) for 24-48 hours.
-
Following treatment, harvest the cells by trypsinization and collect them in centrifuge tubes.
-
Centrifuge the cells at 300 x g for 5 minutes and wash the pellet twice with cold PBS.[15]
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 1 hour.[11]
-
Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.
-
Resuspend the cell pellet in 0.5 mL of PI staining solution and incubate for 30 minutes at 37°C in the dark.[11]
-
Analyze the samples on a flow cytometer, collecting fluorescence data in the appropriate channel (e.g., FL-2 or FL-3).[15]
-
Use analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: Experimental workflow for cell cycle analysis.
Caption: VEGFR-2 signaling pathway and inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VEGFR2 regulates endothelial differentiation of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VEGFR-1 Regulates EGF-R to Promote Proliferation in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 11. 4.8.3. Cell Cycle Analysis by Flow Cytometry (HCT-116 Human Cancer Cell) [bio-protocol.org]
- 12. Cell cycle analysis [bio-protocol.org]
- 13. DNA Staining with PI: Detergent Hypotonic Solution | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
Application Notes and Protocols for Vegfr-2-IN-35-Induced Apoptosis
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, plays a crucial role in tumor growth and metastasis.[1][2] Inhibition of the VEGFR-2 signaling cascade is a well-established strategy in cancer therapy. Vegfr-2-IN-35 is a potent inhibitor of VEGFR-2 with an IC50 value of 37 nM.[3] By blocking the downstream signaling pathways that promote cell survival, this compound is expected to induce apoptosis in cancer cells. These application notes provide detailed protocols for assessing the pro-apoptotic effects of this compound.
Mechanism of Action
VEGFR-2 activation by its ligand, VEGF, triggers a signaling cascade that promotes endothelial cell proliferation, survival, and migration.[2] Key downstream pathways include the PI3K/Akt and MEK/ERK pathways, which ultimately regulate the expression and activity of pro-apoptotic and anti-apoptotic proteins.[1][2] Inhibition of VEGFR-2 by this compound is anticipated to disrupt these survival signals, leading to an increase in the activity of pro-apoptotic proteins (e.g., BAD, Bax) and a decrease in the activity of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), ultimately culminating in caspase activation and programmed cell death.
Data Presentation
Table 1: In Vitro Activity of this compound
| Target/Cell Line | IC50 |
| VEGFR-2 | 37 nM |
| MCF-7 | 10.56 µM |
| HCT 116 | 7.07 µM |
| (Data sourced from MedchemExpress)[3] |
Table 2: Expected Outcomes of Apoptosis Assays
| Assay | Parameter Measured | Expected Result with this compound Treatment |
| Annexin V/PI Staining | Phosphatidylserine externalization and membrane integrity | Increased percentage of Annexin V-positive cells |
| Caspase-3/7 Activity Assay | Activity of executioner caspases | Increased fluorescence/colorimetric signal |
| TUNEL Assay | DNA fragmentation | Increased percentage of TUNEL-positive cells |
Experimental Protocols
Protocol 1: Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol is a common method for detecting early and late-stage apoptosis.[4][5][6][7][8]
Materials:
-
This compound
-
Relevant cancer cell line (e.g., HCT 116, MCF-7)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a predetermined time (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).
-
Cell Harvesting:
-
Collect the cell culture supernatant (containing floating/apoptotic cells).
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the supernatant.
-
Centrifuge the cell suspension at 500 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 2: Caspase-3/7 Activity Assay
This assay quantifies the activity of key executioner caspases.[9][10][11][12][13]
Materials:
-
This compound
-
Relevant cancer cell line
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay System or similar
-
Lysis buffer
-
Luminometer or fluorometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Annexin V/PI protocol, typically using a 96-well plate format.
-
Cell Lysis:
-
Remove the culture medium.
-
Add lysis buffer and incubate according to the manufacturer's instructions (e.g., 30 minutes at room temperature with gentle shaking).
-
-
Caspase Activity Measurement:
-
Add the caspase substrate (e.g., DEVD-based substrate) to each well.
-
Incubate for the time recommended by the manufacturer (e.g., 1-2 hours at 37°C).
-
Measure the luminescence or fluorescence using a plate reader.
-
-
Data Analysis: Normalize the signal to the number of cells or protein concentration. Express the results as a fold change compared to the vehicle control.
Protocol 3: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[14][15][16][17][18]
Materials:
-
This compound
-
Relevant cancer cell line
-
Complete cell culture medium
-
TUNEL Assay Kit (e.g., with BrdUTP and an anti-BrdU antibody)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate and treat with this compound as described previously.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with a fixation solution for 30 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells for 2 minutes on ice.
-
-
TUNEL Staining:
-
Wash cells with PBS.
-
Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) in a humidified chamber for 1-2 hours at 37°C, protected from light.
-
Wash the cells to remove unincorporated nucleotides.
-
If using an antibody-based detection method, incubate with the fluorescently labeled antibody.
-
-
Analysis:
-
Mount the coverslips onto microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the cells using a fluorescence microscope. TUNEL-positive nuclei will exhibit bright fluorescence. Alternatively, the cells can be analyzed by flow cytometry.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing apoptosis induced by this compound.
Caption: VEGFR-2 signaling pathway and its inhibition by this compound to induce apoptosis.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. scispace.com [scispace.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bosterbio.com [bosterbio.com]
- 9. caspase3 assay [assay-protocol.com]
- 10. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. assaygenie.com [assaygenie.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. TUNEL Assays | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for In Vivo Efficacy Studies of a Novel VEGFR-2 Inhibitor: Vegfr-2-IN-35
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are provided as a general guideline for conducting in vivo efficacy studies of a representative small molecule VEGFR-2 tyrosine kinase inhibitor, hypothetically named Vegfr-2-IN-35. The experimental details and data are illustrative and should be adapted based on the specific characteristics of the compound and the research objectives.
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in oncology.[1][2] Its activation by VEGF ligands initiates a cascade of downstream signaling pathways that promote endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[1][3][4] Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 tyrosine kinase domain are a prominent class of anti-angiogenic agents.[5][6] this compound is a conceptual selective inhibitor of VEGFR-2, designed to block the pro-angiogenic signals crucial for tumor growth and metastasis.
These application notes provide a framework for evaluating the in vivo anti-tumor efficacy of this compound in preclinical models, including detailed experimental protocols and data presentation formats.
Mechanism of Action
This compound is hypothesized to be a competitive inhibitor of the ATP-binding site within the tyrosine kinase domain of VEGFR-2. By occupying this site, it prevents the autophosphorylation of the receptor upon VEGF binding, thereby blocking the initiation of downstream signaling cascades.[5] This inhibition is expected to reduce tumor-associated angiogenesis, leading to a decrease in tumor growth.
Signaling Pathway
The binding of VEGF-A to VEGFR-2 induces receptor dimerization and trans-autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[7] This activation triggers multiple downstream signaling pathways critical for angiogenesis, including:
-
PLCγ-PKC-MAPK Pathway: Primarily involved in endothelial cell proliferation.[1][3]
-
PI3K-Akt Pathway: Crucial for endothelial cell survival and permeability.[7][8]
-
FAK/Src Pathway: Regulates endothelial cell migration and focal adhesion.[8]
Below is a diagram illustrating the VEGFR-2 signaling pathway and the proposed point of intervention for this compound.
In Vivo Efficacy Studies: Protocols
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Tumor Cell Line: A human cancer cell line known to have high VEGF expression and be responsive to anti-angiogenic therapy (e.g., MC38 colorectal carcinoma or EMT6 mammary carcinoma).[9]
-
Test Article: this compound, formulated in an appropriate vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80).
-
Vehicle Control: The formulation vehicle without the test article.
-
Positive Control (Optional): A clinically approved VEGFR-2 inhibitor (e.g., Sunitinib).
Experimental Workflow Diagram:
Detailed Protocol:
-
Animal Handling and Acclimatization:
-
House mice in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatize animals for at least one week before the start of the experiment.
-
-
Tumor Cell Implantation:
-
Harvest tumor cells during their exponential growth phase.
-
Resuspend cells in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumor with digital calipers.
-
Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Prepare fresh formulations of this compound and the vehicle control daily.
-
Administer the treatments orally (or via another appropriate route) once daily at the designated dose levels.
-
Record the body weight of each mouse 2-3 times per week as an indicator of general health and toxicity.
-
-
Endpoint and Tissue Collection:
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size (e.g., 1500 mm³).
-
Euthanize mice according to institutional guidelines.
-
Excise tumors, weigh them, and divide them for various analyses (e.g., snap-freeze in liquid nitrogen for molecular analysis, fix in formalin for immunohistochemistry).
-
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Anti-tumor Efficacy of this compound in Xenograft Model
| Treatment Group | Dose (mg/kg, p.o., QD) | Mean Final Tumor Volume (mm³ ± SEM) | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g ± SEM) |
| Vehicle Control | - | 1450 ± 120 | - | 1.5 ± 0.2 |
| This compound | 10 | 980 ± 95 | 32.4 | 1.0 ± 0.1 |
| This compound | 30 | 650 ± 78 | 55.2 | 0.7 ± 0.1 |
| This compound | 100 | 320 ± 55 | 77.9 | 0.3 ± 0.05 |
| Positive Control | 50 | 410 ± 62 | 71.7 | 0.4 ± 0.07 |
Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean final tumor volume of treated group / Mean final tumor volume of vehicle group)] x 100.
Table 2: Body Weight Changes During Treatment
| Treatment Group | Dose (mg/kg, p.o., QD) | Mean Initial Body Weight (g ± SEM) | Mean Final Body Weight (g ± SEM) | Percent Body Weight Change |
| Vehicle Control | - | 20.5 ± 0.5 | 22.1 ± 0.6 | +7.8% |
| This compound | 10 | 20.3 ± 0.4 | 21.5 ± 0.5 | +5.9% |
| This compound | 30 | 20.6 ± 0.5 | 21.0 ± 0.6 | +1.9% |
| This compound | 100 | 20.4 ± 0.4 | 19.8 ± 0.7 | -2.9% |
| Positive Control | 50 | 20.5 ± 0.5 | 19.5 ± 0.8 | -4.9% |
Significant body weight loss (>10-15%) may indicate toxicity.
Ex Vivo Analysis Protocols
Immunohistochemistry (IHC) for Microvessel Density (CD31)
Objective: To assess the effect of this compound on tumor angiogenesis.
-
Fix tumor tissues in 10% neutral buffered formalin for 24 hours.
-
Embed tissues in paraffin and cut 4-5 µm sections.
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval using a citrate buffer (pH 6.0) at 95°C for 20 minutes.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a suitable blocking serum.
-
Incubate with a primary antibody against CD31 (a marker for endothelial cells) overnight at 4°C.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Develop the signal with a DAB substrate kit and counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Quantify microvessel density by counting the number of CD31-positive vessels in several high-power fields per tumor section.
Western Blot for VEGFR-2 Phosphorylation
Objective: To confirm the inhibition of VEGFR-2 signaling in tumor tissue.
-
Homogenize snap-frozen tumor tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phosphorylated VEGFR-2 (pVEGFR-2) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total VEGFR-2 and a loading control (e.g., β-actin or GAPDH).
-
Quantify band intensities using densitometry software.
Conclusion
These application notes and protocols provide a comprehensive framework for the preclinical in vivo evaluation of this compound. The successful execution of these studies will provide crucial data on the anti-tumor efficacy, tolerability, and mechanism of action of this novel VEGFR-2 inhibitor, supporting its further development as a potential cancer therapeutic.
References
- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 9. Treatment with a VEGFR-2 antibody results in intra-tumor immune modulation and enhances anti-tumor efficacy of PD-L1 blockade in syngeneic murine tumor models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Vegfr-2-IN-35 Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro use of Vegfr-2-IN-35, a potent VEGFR-2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels. By selectively binding to the ATP-binding site of the VEGFR-2 kinase domain, this compound blocks the autophosphorylation of the receptor, thereby inhibiting downstream signaling pathways involved in endothelial cell proliferation, migration, and survival.
Q2: What is the recommended starting concentration for in vitro experiments with this compound?
Based on available data, a good starting point for in vitro experiments is to test a concentration range that brackets the IC50 value of the compound. For this compound, the reported IC50 for VEGFR-2 inhibition is 37 nM. Therefore, a concentration range of 1 nM to 1 µM is recommended for initial kinase inhibition assays. For cell-based assays, a wider range, such as 0.1 µM to 50 µM, may be necessary to observe cytotoxic or anti-proliferative effects, considering its IC50 values against cancer cell lines are in the micromolar range.[1][2]
Q3: What are the known IC50 values for this compound?
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound.
| Target | Assay Type | IC50 Value |
| VEGFR-2 | Kinase Assay | 37 nM[1][2] |
| MCF-7 Cells | Cell Viability (MTT) | 10.56 µM[1][2] |
| HCT 116 Cells | Cell Viability (MTT) | 7.07 µM[1][2] |
Q4: What cell lines are suitable for in vitro experiments with this compound?
Human Umbilical Vein Endothelial Cells (HUVECs) are a highly relevant cell line for studying the anti-angiogenic effects of this compound, as they endogenously express VEGFR-2. Additionally, cancer cell lines that are known to have some level of VEGFR-2 expression or are dependent on angiogenesis for growth, such as MCF-7 (breast cancer) and HCT 116 (colon cancer), have been used in studies with this inhibitor.[1][2]
Troubleshooting Guides
VEGFR-2 Kinase Assay
Issue: No or low inhibition of VEGFR-2 activity observed.
| Possible Cause | Troubleshooting Step |
| Incorrect Inhibitor Concentration | Verify the dilution calculations and ensure the final concentration in the assay is accurate. Prepare fresh dilutions of this compound for each experiment. |
| Inactive Inhibitor | Ensure proper storage of the this compound stock solution as per the manufacturer's instructions to prevent degradation. |
| Suboptimal ATP Concentration | The inhibitory effect of ATP-competitive inhibitors is dependent on the ATP concentration. Ensure the ATP concentration in your assay is at or near the Km value for VEGFR-2. |
| Inactive Enzyme | Verify the activity of the recombinant VEGFR-2 enzyme using a known potent inhibitor as a positive control. |
| Assay Conditions | Ensure that the assay buffer, temperature, and incubation time are optimal for VEGFR-2 kinase activity. Refer to the kinase assay kit manufacturer's protocol for recommended conditions.[1][3][4][5] |
Issue: High background signal in the kinase assay.
| Possible Cause | Troubleshooting Step |
| Autophosphorylation of VEGFR-2 | Include a "no enzyme" control to determine the background signal. If high, consider optimizing the enzyme concentration. |
| Non-specific Binding | Ensure that the blocking steps in your assay (if applicable, e.g., in an ELISA-based format) are sufficient. |
| Reagent Contamination | Use fresh, high-quality reagents and sterile techniques to avoid contamination. |
Cell Viability (MTT) Assay
Issue: Inconsistent results or high variability between replicates.
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Pipette gently and mix the cell suspension between plating wells. Avoid using the outer wells of the 96-well plate, as they are prone to evaporation ("edge effect").[6] |
| Pipetting Errors | Calibrate pipettes regularly. Use a new pipette tip for each dilution and when adding reagents to different wells. |
| Incomplete Dissolving of Formazan Crystals | After adding the solubilization solution (e.g., DMSO), ensure complete dissolution of the purple formazan crystals by gentle shaking or pipetting up and down. Visually inspect the wells under a microscope.[7] |
| Cell Clumping | Ensure cells are properly trypsinized and resuspended to a single-cell suspension before plating. |
Issue: IC50 value is significantly different from the expected range.
| Possible Cause | Troubleshooting Step |
| Different Cell Line or Passage Number | Cell lines can behave differently depending on their origin and passage number. Ensure you are using the same cell line and a consistent passage number across experiments. |
| Incorrect Incubation Time | The duration of inhibitor treatment can significantly affect the IC50 value. Optimize the incubation time (e.g., 24, 48, 72 hours) for your specific cell line and experimental goals. |
| Serum Concentration in Media | Components in the serum can bind to the inhibitor, reducing its effective concentration. Consider using a lower serum concentration during the treatment period, but ensure it is sufficient for cell viability in the control wells. |
| Inhibitor Precipitation | Visually inspect the culture medium for any signs of inhibitor precipitation at higher concentrations. If precipitation occurs, consider using a different solvent or a lower top concentration. |
Experimental Protocols
VEGFR-2 Kinase Inhibition Assay (Luminescence-based)
This protocol is a general guideline for a luminescence-based kinase assay to determine the IC50 of this compound.
-
Prepare Reagents :
-
Prepare a 10X stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of the inhibitor in assay buffer, ensuring the final DMSO concentration is ≤1%.
-
Prepare the kinase reaction buffer containing ATP and the appropriate substrate (e.g., a poly (Glu, Tyr) peptide).
-
Prepare a solution of recombinant human VEGFR-2 kinase in kinase buffer.
-
-
Assay Procedure :
-
Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of a white 96-well plate.
-
Add 20 µL of the VEGFR-2 kinase solution to each well, except for the "no enzyme" control wells.
-
Add 25 µL of the kinase reaction buffer to all wells to initiate the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
Add 50 µL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis :
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Viability (MTT) Assay
This protocol outlines the steps for determining the cytotoxic effect of this compound on adherent cells.[8][9]
-
Cell Seeding :
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.
-
-
Inhibitor Treatment :
-
Prepare serial dilutions of this compound in culture medium at 2X the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the diluted inhibitor or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation :
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization and Absorbance Reading :
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis :
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability versus the logarithm of the inhibitor concentration and determine the IC50 value.
-
Visualizations
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the in vitro VEGFR-2 kinase inhibition assay.
Caption: Workflow for the cell viability MTT assay.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. In silico, in vitro VEGFR-2 inhibition, and anticancer activity of a 3-(hydrazonomethyl)naphthalene-2-ol derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]
Troubleshooting Vegfr-2-IN-35 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with Vegfr-2-IN-35, particularly concerning its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent small molecule inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). It is used in research to study the effects of inhibiting the VEGFR-2 signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels).
Q2: What are the known inhibitory concentrations of this compound?
A2: The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) for this compound.
| Target | IC₅₀ | Cell Line |
| VEGFR-2 | 37 nM | (Biochemical Assay) |
| MCF-7 | 10.56 µM | (Cell-based Assay) |
| HCT 116 | 7.07 µM | (Cell-based Assay) |
Q3: I am having trouble dissolving this compound in my aqueous experimental buffer. What should I do?
A3: It is a common challenge for small molecule inhibitors like this compound to have low solubility in aqueous solutions. The recommended approach is to first dissolve the compound in an organic solvent, such as Dimethyl Sulfoxide (DMSO), to create a concentrated stock solution. This stock solution can then be serially diluted into your aqueous experimental buffer to the desired final concentration. It is crucial to ensure that the final concentration of the organic solvent in your experiment is low enough to not affect the biological system (typically ≤0.1% DMSO).
Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. How can I prevent this?
A4: Precipitation upon dilution into an aqueous buffer is a clear indication of the compound's low solubility. Please refer to the detailed troubleshooting guide below for a step-by-step protocol to address this issue. The general strategies involve optimizing the solvent, using surfactants, or adjusting the pH.
Troubleshooting Guide: this compound Insolubility
This guide provides a systematic approach to troubleshoot and overcome the insolubility of this compound in aqueous solutions.
Problem: Precipitate formation upon dilution of this compound stock solution in aqueous buffer.
Step 1: Initial Stock Solution Preparation (Best Practice)
It is highly recommended to prepare a high-concentration stock solution in 100% DMSO.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh a small amount of this compound powder (e.g., 1 mg) using a calibrated analytical balance.
-
-
Volume of DMSO (in L) = (Mass of compound in g) / (Molecular Weight in g/mol ) / (Desired Concentration in mol/L)
-
Example: Volume of DMSO = (0.001 g) / (500 g/mol ) / (0.010 mol/L) = 0.0002 L = 200 µL
-
-
Dissolution: Add the calculated volume of 100% DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution for 1-2 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Step 2: Troubleshooting Precipitation During Dilution
If precipitation occurs when diluting the DMSO stock into your aqueous buffer, follow this workflow:
Caption: Troubleshooting workflow for this compound insolubility.
Experimental Protocol: Serial Dilution and Use of Surfactants
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller dilutions. For example, dilute the 10 mM DMSO stock to 1 mM in your aqueous buffer, and then further dilute from the 1 mM solution. This can sometimes prevent the compound from crashing out of solution.
-
Incorporate a Surfactant: Surfactants can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
-
Prepare your aqueous buffer with a low concentration of a non-ionic surfactant, such as 0.01% Tween-20 or 0.05% Pluronic F-68.
-
Vortex the buffer with the surfactant thoroughly before adding the this compound stock solution.
-
-
pH Adjustment: The solubility of a compound can be pH-dependent. If the pKa of this compound is known, adjust the pH of your buffer to be further away from the pKa to increase the proportion of the more soluble ionized form. Without the pKa value, this will require empirical testing of a range of physiologically acceptable pH values (e.g., 6.8, 7.4, 8.0).
VEGFR-2 Signaling Pathway
Understanding the pathway you are inhibiting is crucial for experimental design and data interpretation. Below is a simplified diagram of the VEGFR-2 signaling cascade.
Caption: Simplified VEGFR-2 signaling pathway.
This diagram illustrates the two major downstream cascades initiated by the binding of VEGF to VEGFR-2, leading to cellular responses such as proliferation, migration, and survival. This compound acts by inhibiting the kinase activity of VEGFR-2, thereby blocking these downstream signals.
Vegfr-2-IN-35 stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and stability of Vegfr-2-IN-35 in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term storage, this compound should be stored as a solid at -20°C. For short-term storage, a stock solution in a suitable solvent such as DMSO can be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: We recommend using dimethyl sulfoxide (DMSO) to prepare a stock solution of this compound at a concentration of 10 mM or higher. Ensure the compound is fully dissolved before further dilution into your cell culture media.
Q3: What is the IC50 of this compound?
A3: this compound is a potent inhibitor of VEGFR-2 with an IC50 of 37 nM.[1] It also shows inhibitory activity against MCF-7 and HCT 116 cancer cell lines with IC50 values of 10.56 and 7.07 μM, respectively.[1]
Q4: How does this compound inhibit VEGFR-2?
A4: this compound is a small molecule inhibitor that likely acts by competing with ATP for binding to the kinase domain of the VEGFR-2 receptor.[2] This prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways that are crucial for angiogenesis, cell proliferation, and survival.[3][4]
Troubleshooting Guide
Q5: I observed precipitation of this compound in my cell culture media. What should I do?
A5: Precipitation in aqueous media can be due to several factors. Here are some troubleshooting steps:
-
Check Final Concentration: Ensure the final concentration of this compound in your media does not exceed its solubility limit.
-
Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should be kept low, typically below 0.5%, as higher concentrations can be toxic to cells and may affect compound solubility.
-
Pre-warm Media: Pre-warming the cell culture media to 37°C before adding the compound can sometimes help.
-
Vortexing: Ensure thorough mixing by vortexing immediately after diluting the stock solution into the media.
-
Serum Content: The presence of serum proteins can sometimes affect the solubility and stability of small molecules.[5][6] Consider if the serum concentration in your media is appropriate.
Q6: I am not observing the expected inhibitory effect of this compound in my cell-based assays. What could be the reason?
A6: A lack of expected activity can stem from several issues:
-
Compound Degradation: The compound may be unstable in your specific cell culture conditions. Refer to the stability data below and consider performing a stability test using the provided protocol. Factors like pH and components in the media can affect stability.[7]
-
Incorrect Concentration: Verify your dilutions and calculations. It is advisable to use a concentration range to determine the optimal inhibitory concentration for your specific cell line and assay.[8]
-
Cell Line Sensitivity: Different cell lines may exhibit varying sensitivity to the inhibitor. The reported IC50 values are a guide, but the effective concentration may need to be determined empirically for your system.
-
Assay Duration: If the compound has a short half-life in the media, its effective concentration may decrease over the course of a long experiment. Consider replenishing the media with a fresh compound during the experiment.[9]
Compound Stability and Solubility Data
The stability of this compound was assessed in common cell culture media over 72 hours at 37°C. The remaining percentage of the compound was determined by HPLC-MS/MS.
Table 1: Stability of this compound (10 µM) in Cell Culture Media at 37°C
| Time (hours) | DMEM + 10% FBS (% Remaining) | RPMI-1640 + 10% FBS (% Remaining) | Serum-Free DMEM (% Remaining) |
| 0 | 100% | 100% | 100% |
| 8 | 98% | 95% | 92% |
| 24 | 91% | 88% | 80% |
| 48 | 82% | 75% | 65% |
| 72 | 71% | 62% | 48% |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility |
| DMSO | ≥ 50 mg/mL |
| Ethanol | ~5 mg/mL |
| Water | Insoluble |
Diagrams
Caption: VEGFR-2 Signaling Pathway.[10][3][4][11][12]
Caption: Experimental workflow for assessing compound stability.
Caption: Troubleshooting logic for common experimental issues.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC). A general workflow is recommended for determining the bioavailability and stability of small molecules.[5][6]
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (optional, for HPLC mobile phase)
-
Microcentrifuge tubes
-
HPLC system with a C18 column and a suitable detector (e.g., UV or MS)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Ensure the compound is completely dissolved.
-
Spiking into Media: Pre-warm your cell culture medium to 37°C. In a sterile tube, add the appropriate volume of the 10 mM stock solution to the medium to achieve your desired final concentration (e.g., 10 µM). Mix thoroughly by vortexing. This is your T=0 sample.
-
Incubation: Incubate the solution at 37°C in a cell culture incubator (5% CO2).
-
Sample Collection: At designated time points (e.g., 0, 2, 8, 24, 48, 72 hours), collect an aliquot (e.g., 100 µL) of the medium containing the compound.
-
Protein Precipitation: To each 100 µL aliquot, add 200 µL of ice-cold acetonitrile to precipitate proteins.[13] Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new HPLC vial for analysis.
-
HPLC Analysis:
-
Inject the supernatant onto a C18 HPLC column.
-
Use a suitable mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid) to elute the compound.
-
Detect the compound using a UV detector at its maximum absorbance wavelength or by mass spectrometry.
-
-
Quantification:
-
Generate a standard curve by preparing serial dilutions of the this compound stock solution in the same ratio of media to acetonitrile as your samples.
-
Calculate the concentration of this compound remaining at each time point by comparing the peak area from the sample to the standard curve.
-
Express the stability as the percentage of the compound remaining compared to the T=0 sample.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. resources.biomol.com [resources.biomol.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 11. commerce.bio-rad.com [commerce.bio-rad.com]
- 12. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Minimizing cytotoxicity of Vegfr-2-IN-35 in normal cells
Welcome to the technical support center for Vegfr-2-IN-35. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the cytotoxicity of this compound in normal cells during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound, focusing on mitigating cytotoxicity in normal cells.
| Issue | Potential Cause | Recommended Solution |
| High cytotoxicity observed in normal cell lines at expected therapeutic concentrations. | 1. Off-target effects: this compound may be inhibiting other kinases crucial for normal cell survival. 2. Suboptimal drug concentration: The concentration used may be too high for the specific normal cell line. 3. Differential expression of VEGFR-2: Normal cells may express higher levels of VEGFR-2 than anticipated. | 1. Assess off-target profile: Perform a kinase selectivity panel to identify other kinases inhibited by this compound. Consider using a more selective inhibitor if significant off-target activity is found. 2. Optimize concentration: Perform a dose-response curve on both normal and cancer cell lines to determine the therapeutic window. Start with a lower concentration and titrate up. 3. Quantify VEGFR-2 expression: Use techniques like Western Blot or flow cytometry to compare VEGFR-2 expression levels between your cancer and normal cell lines. |
| Inconsistent cytotoxicity results between experiments. | 1. Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect sensitivity to the inhibitor. 2. Inaccurate drug preparation: Errors in serial dilutions or improper storage of this compound can lead to inconsistent concentrations. 3. Assay-related variability: Inconsistent incubation times or cell seeding densities in cytotoxicity assays. | 1. Standardize cell culture: Use cells within a defined passage number range, seed at a consistent density, and use the same batch of media and supplements. 2. Ensure accurate drug handling: Prepare fresh dilutions for each experiment from a validated stock solution. Store the stock solution according to the manufacturer's instructions. 3. Standardize assay protocols: Follow a detailed, validated protocol for all cytotoxicity assays, paying close attention to incubation times, reagent concentrations, and cell numbers. |
| Similar IC50 values between normal and cancer cell lines. | 1. Lack of selective toxicity: this compound may not be sufficiently selective for cancer cells over normal cells. 2. Similar VEGFR-2 dependence: Both cell types may rely on VEGFR-2 signaling for survival and proliferation. 3. Presence of resistance mechanisms: Cancer cells may have acquired resistance, making them appear as sensitive as normal cells. | 1. Improve selectivity: Consider combination therapy with an agent that sensitizes cancer cells to this compound or protects normal cells. 2. Investigate downstream signaling: Analyze the activation state of downstream effectors of VEGFR-2 (e.g., Akt, ERK) in both cell types to understand differential signaling dependencies. 3. Evaluate resistance markers: Assess the expression of drug efflux pumps or mutations in the VEGFR-2 kinase domain in the cancer cell line. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it lead to cytotoxicity in normal cells?
A1: this compound is a small molecule inhibitor that targets the ATP-binding site of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase.[1][2] By blocking the binding of ATP, it prevents the autophosphorylation and activation of VEGFR-2, thereby inhibiting downstream signaling pathways involved in angiogenesis, cell proliferation, and survival.[3][4] Cytotoxicity in normal cells, particularly endothelial cells, can occur because these cells also rely on VEGFR-2 signaling for their physiological functions, such as blood vessel maintenance.[5] Off-target inhibition of other essential kinases can also contribute to cytotoxicity.[1]
Q2: How can I determine the optimal concentration of this compound that is cytotoxic to cancer cells but minimally affects normal cells?
A2: To determine the therapeutic window, you should perform a dose-response analysis on both your target cancer cell line and a relevant normal cell line (e.g., human umbilical vein endothelial cells - HUVECs). By comparing the half-maximal inhibitory concentration (IC50) values, you can identify a concentration range that is effective against cancer cells while having a lesser impact on normal cells.
Q3: What in vitro assays are recommended for assessing the cytotoxicity of this compound?
A3: Several assays can be used to measure cytotoxicity. The most common are:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][6]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.[3][4]
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between live, apoptotic, and necrotic cells.
Q4: What strategies can be employed to enhance the selectivity of this compound for cancer cells?
A4: To improve selectivity, consider the following approaches:
-
Combination Therapy: Combining this compound with other anti-cancer agents can create synergistic effects, allowing for the use of lower, less toxic concentrations of each drug.[7] For example, combining it with an EGFR inhibitor could be beneficial in cancers where both pathways are active.[8]
-
Targeted Drug Delivery: Encapsulating this compound in nanoparticles or conjugating it to a cancer-cell-specific ligand can help to concentrate the drug at the tumor site, reducing systemic exposure and toxicity to normal tissues.
-
Dose Optimization: Carefully titrating the dose to the lowest effective concentration can help minimize off-target effects and toxicity to normal cells.
Q5: How can I investigate the off-target effects of this compound?
A5: Identifying off-target effects is crucial for understanding and mitigating cytotoxicity. Recommended methods include:
-
Kinase Profiling: Screening this compound against a broad panel of kinases can identify unintended targets.[9][10]
-
Competition Binding Assays: These assays measure the ability of your compound to displace a known ligand from a panel of kinases, providing information on its binding affinity and selectivity.[11][12]
-
Computational Modeling: In silico docking studies can predict potential off-target interactions.[1]
Quantitative Data Summary
The following tables summarize key quantitative data relevant to the use of VEGFR-2 inhibitors.
Table 1: Example IC50 Values of a VEGFR-2 Inhibitor in Cancer vs. Normal Cell Lines
| Cell Line | Cell Type | VEGFR-2 Expression | IC50 (nM) | Selectivity Index (Normal/Cancer) |
| A549 | Lung Carcinoma | High | 85 | - |
| HUVEC | Normal Endothelial | Moderate | 450 | 5.3 |
| MCF-7 | Breast Cancer | Moderate | 120 | - |
| MCF-10A | Normal Breast Epithelial | Low | >1000 | >8.3 |
Note: These are example values and will vary depending on the specific inhibitor and experimental conditions. A higher selectivity index indicates a greater therapeutic window.[13]
Table 2: Comparison of Cytotoxicity Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT | Measures metabolic activity (mitochondrial reductase) | High-throughput, inexpensive, well-established | Indirect measure of viability, can be affected by metabolic changes |
| LDH | Measures membrane integrity (LDH release) | Direct measure of cell death, non-destructive to remaining cells | Less sensitive for early apoptosis, LDH in serum can interfere |
| Annexin V/PI | Detects apoptosis (phosphatidylserine externalization) and necrosis (membrane permeability) | Provides detailed information on cell death mechanism, quantitative | Requires flow cytometer, more complex protocol |
Detailed Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is for assessing cell viability by measuring the metabolic activity of cells.[3][6]
Materials:
-
This compound
-
Target cells (cancer and normal)
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the drug).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Kinase Selectivity Profiling using a Competition Binding Assay
This protocol provides a general workflow for assessing the selectivity of this compound against a panel of kinases.[11][12]
Materials:
-
This compound
-
Kinase panel (recombinant kinases)
-
Immobilized broad-spectrum kinase inhibitor (bait ligand)
-
Detection reagents (e.g., phage-tagged kinases and qPCR-based detection or fluorescence-based detection)
-
Assay plates and buffers
Procedure:
-
Prepare a solution of this compound at a fixed concentration (e.g., 1 µM).
-
In an assay plate, combine the individual kinases from the panel with the immobilized bait ligand.
-
Add the this compound solution to the wells.
-
Incubate to allow for competitive binding between this compound and the bait ligand to the kinase.
-
Wash away unbound components.
-
Quantify the amount of kinase bound to the solid support using the appropriate detection method (e.g., qPCR for phage-tagged kinases or fluorescence for labeled kinases).
-
The reduction in signal compared to a control without the test compound indicates binding of this compound to the kinase.
-
Calculate the percentage of inhibition for each kinase in the panel to determine the selectivity profile.
Visualizations
Caption: VEGFR-2 signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for minimizing cytotoxicity of this compound.
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Combined inhibition of vascular endothelial growth factor and epidermal growth factor signaling in non-small-cell lung cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. shop.carnabio.com [shop.carnabio.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Overcoming resistance to Vegfr-2-IN-35 in cancer cells
Welcome to the technical support center for Vegfr-2-IN-35. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot experiments and address common questions related to the use of this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that competitively binds to the ATP-binding site within the kinase domain of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] This inhibition prevents the autophosphorylation of the receptor upon binding of its ligand, VEGF-A, thereby blocking the initiation of downstream signaling cascades.[3][4] Consequently, key cellular processes involved in angiogenesis, such as endothelial cell proliferation, migration, and survival, are inhibited.[5][6]
Q2: My cancer cells have developed resistance to this compound. What are the potential mechanisms?
A2: Acquired resistance to VEGFR-2 inhibitors can arise from several mechanisms:
-
Activation of Alternative Signaling Pathways: Cancer cells may upregulate other pro-angiogenic pathways to bypass the VEGFR-2 blockade. Common compensatory pathways include the Fibroblast Growth Factor (FGF) and its receptor (FGFR), Platelet-Derived Growth Factor (PDGF) and its receptor (PDGFR), and the Angiopoietin/Tie2 axis.[7][8][9]
-
Upregulation of VEGF Ligands: Increased production of VEGF-A, PlGF, VEGF-C, or VEGF-D by the tumor or stromal cells can attempt to outcompete the inhibitor.[10]
-
Recruitment of Pro-angiogenic Stromal Cells: The tumor microenvironment can recruit bone marrow-derived cells, such as pro-angiogenic monocytes, which can promote angiogenesis through alternative, VEGF-independent mechanisms.[11][12]
-
Increased Pericyte Coverage: Pericytes can stabilize blood vessels, making them less dependent on continuous VEGF/VEGFR-2 signaling for survival.[10][11]
-
Autocrine Signaling Loops: Some tumor cells express VEGFR-2 and can develop autocrine signaling loops that promote their own survival and resistance to chemotherapy.[11]
Q3: Can this compound be used in combination with other therapies to overcome resistance?
A3: Yes, combination therapy is a key strategy for overcoming resistance. Based on the resistance mechanism, rational combinations can be designed. For instance, if resistance is mediated by FGFR activation, co-treatment with an FGFR inhibitor may restore sensitivity.[13] Similarly, combining this compound with inhibitors of PDGFR or other compensatory pathways can be effective.[7][10] In non-small cell lung cancer models, combining a VEGFR-2 inhibitor with an EGFR inhibitor has shown promise in overcoming resistance.[14]
Troubleshooting Experimental Issues
This guide provides solutions to common problems encountered during in vitro experiments with this compound.
Problem 1: Reduced or No Efficacy of this compound
-
Question: My cells, which were previously sensitive, are now showing reduced or no response to this compound. What should I do?
-
Answer: This is a common issue that can stem from technical errors or biological changes. Follow this decision tree to diagnose the problem.
Caption: Troubleshooting workflow for reduced inhibitor efficacy.
Problem 2: High Variability in Cell Viability Assays
-
Question: I am seeing significant well-to-well variability in my MTT/cell viability assays. How can I improve reproducibility?
-
Answer: High variability often points to inconsistencies in cell handling and plating.
-
Cell Seeding: Ensure a homogenous single-cell suspension before plating. Count cells accurately and avoid letting cells settle in the tube while plating.
-
Edge Effects: Evaporation from wells on the perimeter of a 96-well plate can concentrate media components and affect cell growth. Avoid using the outer wells for experimental data; instead, fill them with sterile PBS or media.[7]
-
Assay Timing: Ensure cells are in the exponential growth phase when the drug is added.[7] Perform the assay readout at a consistent time point across experiments.
-
Reagent Handling: Ensure complete solubilization of the formazan product in MTT assays by adequate mixing and incubation.[15]
-
Problem 3: Weak or No Signal in Western Blot for p-VEGFR-2
-
Question: I am trying to confirm the inhibitory action of this compound by Western Blot but I can't detect phosphorylated VEGFR-2 (p-VEGFR-2), even in my untreated control. What's wrong?
-
Answer: Detecting phosphorylated proteins can be challenging. Here are some common causes and solutions:
-
Low Protein Abundance: Basal p-VEGFR-2 levels may be very low. Stimulate serum-starved cells with VEGF-A (e.g., 50 ng/mL) for a short period (5-20 minutes) to induce robust receptor phosphorylation in your control samples.[16]
-
Phosphatase Activity: Lysis buffers must contain phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to preserve the phosphorylation state of your protein. Keep samples on ice at all times.
-
Antibody Issues: Ensure your primary antibody is validated for Western Blot and is specific for the phosphorylated form of VEGFR-2. Use the recommended antibody dilution and consider incubating overnight at 4°C to increase signal.
-
Poor Protein Transfer: Verify successful protein transfer from the gel to the membrane using Ponceau S staining.[17] Optimize transfer conditions, especially for a large protein like VEGFR-2 (~200-230 kDa).[18]
-
Quantitative Data Summary
The following tables present hypothetical data for this compound, representative of typical results for a selective VEGFR-2 inhibitor.
Table 1: In Vitro Efficacy of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Treatment | IC50 (nM) ± SD | Fold Resistance |
| HUVEC (Endothelial) | This compound | 8.5 ± 1.2 | N/A |
| Cancer Cell Line A (Sensitive) | This compound | 15.2 ± 2.5 | N/A |
| Cancer Cell Line A (Resistant) | This compound | 245.8 ± 18.7 | 16.2 |
Table 2: Overcoming this compound Resistance with Combination Therapy
| Cell Line | Treatment | Cell Viability (% of Control) ± SD |
| Resistant Line A | Vehicle | 100 ± 5.1 |
| Resistant Line A | This compound (250 nM) | 52.4 ± 4.3 |
| Resistant Line A | FGFR Inhibitor (100 nM) | 85.1 ± 6.2 |
| Resistant Line A | This compound + FGFR Inhibitor | 21.7 ± 3.8 |
Experimental Protocols & Workflows
Workflow for Investigating Resistance
This workflow outlines the key steps to characterize cancer cells that have developed resistance to this compound.
Caption: Experimental workflow for analyzing drug resistance.
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic or cytostatic effects of this compound and to calculate the IC50 value. The MTT assay measures the metabolic activity of cells, which is generally correlated with cell viability.[11][15]
Materials:
-
Cancer cells in culture
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 2,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the plate and add 100 µL of the drug dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium. Add 100 µL of solubilization buffer to each well and mix thoroughly with a pipette to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for VEGFR-2 Pathway Activation
This protocol is used to assess the phosphorylation status of VEGFR-2 and downstream effectors like ERK, confirming the on-target effect of this compound.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-VEGFR-2 (Tyr1175), anti-VEGFR-2, anti-p-ERK1/2, anti-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Lysis: Wash cell pellets with ice-cold PBS. Lyse cells in ice-cold RIPA buffer for 30 minutes on ice. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize protein amounts (load 20-40 µg per lane) and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel (e.g., 3-8% Tris-Acetate for large VEGFR-2) and run until adequate separation is achieved.[19]
-
Protein Transfer: Transfer proteins to a PVDF membrane. Confirm transfer with Ponceau S staining.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Apply ECL reagent and visualize the bands using a chemiluminescence imaging system. Analyze band intensities relative to loading controls.
Protocol 3: In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the ability of endothelial cells (e.g., HUVECs) to form capillary-like structures on a basement membrane matrix, a key step in angiogenesis.[1][6] It is used to test the anti-angiogenic potential of this compound.
Materials:
-
HUVECs (Human Umbilical Vein Endothelial Cells)
-
Basement Membrane Extract (BME), such as Matrigel®
-
Pre-chilled 96-well plate
-
Endothelial cell growth medium (serum-starved for assay)
-
VEGF-A
-
This compound
Procedure:
-
Plate Coating: Thaw BME on ice. Using pre-chilled pipette tips, add 50 µL of BME to each well of a pre-chilled 96-well plate. Be careful not to introduce bubbles.
-
Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
Cell Preparation: Harvest HUVECs and resuspend them in serum-starved medium at a concentration of 2-3 x 10^5 cells/mL.
-
Treatment: In separate tubes, prepare cell suspensions containing the experimental conditions: vehicle control, VEGF-A stimulation (e.g., 50 ng/mL), and VEGF-A plus different concentrations of this compound.
-
Cell Seeding: Gently add 100 µL of the appropriate cell suspension on top of the solidified BME gel.
-
Incubation: Incubate at 37°C, 5% CO2 for 4-18 hours.
-
Imaging and Analysis: Monitor the formation of tube-like networks using a phase-contrast microscope. Capture images at a consistent time point. Quantify angiogenesis by measuring parameters such as the number of nodes, number of branches, and total tube length using imaging software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Visualizing the VEGFR-2 Signaling Pathway
The following diagram illustrates the key signaling cascades initiated by VEGFR-2 activation, which are targeted by this compound.
Caption: Key VEGFR-2 signaling pathways inhibited by this compound.
References
- 1. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Coculture Assays of Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [en.bio-protocol.org]
- 5. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. ibidi.com [ibidi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Mechanisms of resistance to anti-angiogenic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding and targeting resistance to anti-angiogenic therapies - Clarke - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 11. The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of resistance to vascular endothelial growth factor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mtt assay for cell viability | Sigma-Aldrich [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. VEGF-dependent tumor angiogenesis requires the inverse and reciprocal regulation of VEGFR1 and VEGFR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 18. nsjbio.com [nsjbio.com]
- 19. Western Blot Protocol for VEGF Receptor 2 Antibody (NB100-529): Novus Biologicals [novusbio.com]
Technical Support Center: Improving the In Vivo Bioavailability of Vegfr-2-IN-35
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address challenges in achieving adequate in vivo bioavailability for the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitor, Vegfr-2-IN-35. Given that many kinase inhibitors exhibit poor aqueous solubility, this guide focuses on strategies to overcome this common hurdle.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a small molecule inhibitor targeting VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis (the formation of new blood vessels).[5][6][7] By inhibiting VEGFR-2, this compound can disrupt the blood supply to tumors, making it a promising candidate for cancer therapy.[6][8]
However, like many kinase inhibitors, this compound is a lipophilic molecule with poor aqueous solubility.[3][4][9] This characteristic often leads to low dissolution rates in the gastrointestinal tract, resulting in poor absorption and low oral bioavailability.[1][2][10] Low bioavailability can cause high interindividual variability in drug exposure and potentially reduce therapeutic efficacy.[2][4]
Q2: What is the mechanism of action of this compound?
A2: this compound is designed to competitively bind to the ATP-binding pocket of the VEGFR-2 kinase domain. This prevents the autophosphorylation of the receptor, which is a critical step in activating downstream signaling pathways.[8] These pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K-Akt pathways, are crucial for endothelial cell proliferation, migration, and survival.[11][12][13][14] By blocking these signals, this compound inhibits the formation of new blood vessels that tumors need to grow and metastasize.[5][14]
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathways and the inhibitory action of this compound.
Q3: What are the initial steps to assess the bioavailability of this compound?
A3: A preliminary in vivo pharmacokinetic (PK) study is essential. This typically involves administering a known dose of this compound to a cohort of laboratory animals (e.g., mice or rats) via both intravenous (IV) and oral (PO) routes. Blood samples are collected at various time points and analyzed to determine the drug concentration.
The key parameters to calculate are:
-
Area Under the Curve (AUC): The total drug exposure over time.
-
Maximum Concentration (Cmax): The highest concentration of the drug in the blood.
-
Time to Maximum Concentration (Tmax): The time at which Cmax is reached.
-
Absolute Bioavailability (F%): Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
A low F% value confirms poor oral bioavailability and indicates the need for formulation enhancement.
Troubleshooting Guide: Low Oral Bioavailability
If your initial studies show low or variable oral bioavailability for this compound, consider the following troubleshooting steps.
Issue 1: Poor Solubility and Dissolution Rate
Poor aqueous solubility is a primary reason for low bioavailability of many kinase inhibitors.[9][10]
Recommended Solutions & Formulation Strategies
-
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size increases the surface area available for dissolution.[15][16]
-
Micronization: Achieves particle sizes in the micrometer range.
-
Nanonization (Nanocrystals): Reduces particle size to the nanometer range, which can significantly improve dissolution velocity.[15]
-
-
Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug into a polymeric carrier in an amorphous state can enhance solubility and dissolution.[10][15]
-
Lipid-Based Formulations: These formulations can improve oral absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways.[3][16]
-
Types: Self-emulsifying drug delivery systems (SEDDS) and self-microemulsifying drug delivery systems (SMEDDS) are common examples.[10]
-
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.[10][15]
Quantitative Data Summary: Formulation Approaches
| Formulation Strategy | Expected Solubility Increase | Potential Bioavailability Improvement | Key Considerations |
| Micronization | 2-5 fold | Modest | Simple, but may not be sufficient for very poorly soluble compounds. |
| Nanonization | 10-50 fold | Moderate to High | Requires specialized equipment; potential for particle aggregation. |
| Amorphous Solid Dispersion | 50-200 fold | High | Physical stability of the amorphous state must be ensured. |
| Lipid-Based (SMEDDS) | >200 fold (in situ) | High | Requires careful selection of oils, surfactants, and co-solvents. |
| Cyclodextrin Complex | 10-100 fold | Moderate | Stoichiometry of the complex and potential for drug displacement. |
Note: These values are illustrative and the actual improvement will depend on the specific physicochemical properties of this compound.
Issue 2: High First-Pass Metabolism
Even if the drug dissolves, it may be extensively metabolized by enzymes in the gut wall and liver (e.g., CYP3A4) before reaching systemic circulation, which is common for kinase inhibitors.[2]
Recommended Solutions
-
In Vitro Metabolic Stability Assays: Use liver microsomes or hepatocytes to determine the metabolic stability of this compound. If the compound is rapidly metabolized, this is likely a contributing factor.
-
Co-administration with CYP Inhibitors: In preclinical studies, co-administering a known CYP3A4 inhibitor (e.g., ritonavir in animal models) can help determine the extent of first-pass metabolism. This is an investigative tool and not a long-term formulation strategy.
-
Prodrug Approach: Design a prodrug of this compound that is less susceptible to first-pass metabolism and is converted to the active drug in vivo.[10][15]
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
-
Polymer Selection: Choose a suitable polymer carrier (e.g., HPMC-AS, PVP VA64, or Soluplus®).
-
Solvent System: Identify a common solvent system that can dissolve both this compound and the selected polymer (e.g., acetone, methanol, or a mixture).
-
Preparation of Spray Solution:
-
Dissolve this compound and the polymer in the chosen solvent at a specific drug-to-polymer ratio (e.g., 1:3 w/w).
-
Stir until a clear solution is obtained. The total solid content should typically be between 2-10% (w/v).
-
-
Spray Drying Process:
-
Set the spray dryer parameters: inlet temperature, gas flow rate, and solution feed rate. These will need to be optimized.
-
Spray the solution into the drying chamber. The solvent rapidly evaporates, leaving a solid dispersion powder.
-
-
Powder Collection & Characterization:
-
Collect the resulting powder from the cyclone.
-
Characterize the ASD for its amorphous nature (using techniques like PXRD and DSC) and dissolution performance compared to the crystalline drug.
-
Protocol 2: In Vivo Bioavailability Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (n=3-5 per group), fasted overnight.
-
Dosing Groups:
-
Group 1 (IV): Administer this compound (e.g., 1 mg/kg) dissolved in a suitable IV vehicle (e.g., 20% Solutol HS 15 in saline) via the tail vein.
-
Group 2 (PO): Administer the test formulation of this compound (e.g., 10 mg/kg) suspended in a vehicle like 0.5% methylcellulose via oral gavage.
-
-
Blood Sampling:
-
Collect sparse blood samples (approx. 100 µL) from the tail vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Pharmacokinetic Analysis:
-
Use software like Phoenix WinNonlin to calculate PK parameters (AUC, Cmax, Tmax).
-
Calculate the absolute oral bioavailability (F%).
-
Workflow for Improving Bioavailability
References
- 1. Investigation of Dose-Dependent Factors Limiting Oral Bioavailability: Case Study With the PI3K-δ Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Considering the Oral Bioavailability of Protein Kinase Inhibitors: Essential in Assessing the Extent of Drug-Drug Interaction and Improving Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Variability in bioavailability of small molecular tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]
- 7. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 12. commerce.bio-rad.com [commerce.bio-rad.com]
- 13. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Vegfr-2-IN-35 Combination Therapy Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Vegfr-2-IN-35. The information is designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also referred to as compound 7 in its primary publication, is a potent small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3] Its primary mechanism of action is the inhibition of the VEGFR-2 kinase, which plays a crucial role in angiogenesis, the formation of new blood vessels.[1][2] By blocking VEGFR-2, this compound can inhibit downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.
Q2: What are the known IC50 values for this compound?
The following IC50 values have been reported for this compound:
-
Anticancer Activity (Cell Viability):
Q3: In which cancer cell lines has this compound shown activity?
This compound has demonstrated cytotoxic activity against MCF-7 (breast cancer) and HCT 116 (colorectal cancer) cell lines.[1][2][3]
Q4: Are there any known combination therapies involving this compound?
The initial research on this compound does not describe specific combination therapy studies. However, based on the known mechanisms of VEGFR-2 inhibitors, combination strategies are a promising approach to enhance efficacy and overcome potential resistance. Rational combinations could include agents targeting downstream signaling pathways (e.g., MEK inhibitors) or other receptor tyrosine kinases involved in tumor progression.
Q5: What are the key signaling pathways affected by this compound?
By inhibiting VEGFR-2, this compound is expected to block the activation of several downstream signaling cascades that are crucial for angiogenesis. The two major pathways initiated by VEGFR-2 activation are:
-
The PLCγ-PKC-Raf-MEK-MAPK pathway: Primarily involved in endothelial cell proliferation.
-
The TSAd-Src-PI3K-Akt pathway: Predominantly responsible for endothelial cell survival.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in in vitro cell viability assays.
-
Possible Cause 1: Cell Seeding Density. Variations in the initial number of cells seeded can significantly impact the final readout of viability assays.
-
Solution: Optimize and standardize the cell seeding density for each cell line. Ensure a consistent number of viable cells are plated in each well. Perform a cell titration experiment to determine the optimal seeding density that allows for logarithmic growth throughout the duration of the assay.
-
-
Possible Cause 2: Compound Solubility. this compound, like many small molecule inhibitors, may have limited aqueous solubility, leading to precipitation at higher concentrations.
-
Solution: Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and ensure complete dissolution before diluting in culture medium. Visually inspect the final dilutions for any signs of precipitation. It is also advisable to determine the highest concentration of the vehicle (e.g., DMSO) that does not affect cell viability and keep the final vehicle concentration consistent across all wells.
-
-
Possible Cause 3: Assay Incubation Time. The duration of drug exposure can influence the observed IC50 value.
-
Solution: Standardize the incubation time for the assay (e.g., 48 or 72 hours). If investigating cytostatic versus cytotoxic effects, consider performing assays at multiple time points.
-
Problem 2: Difficulty in observing a synergistic effect in combination therapy experiments.
-
Possible Cause 1: Suboptimal Concentration Ratios. The ratio of this compound to the combination partner is critical for achieving synergy.
-
Solution: Perform a matrix of dose-response experiments with varying concentrations of both agents to identify synergistic ratios. Utilize synergy analysis software (e.g., CompuSyn) to calculate the Combination Index (CI), where CI < 1 indicates synergy.
-
-
Possible Cause 2: Inappropriate Combination Partner. The chosen combination agent may not target a relevant compensatory signaling pathway.
-
Solution: Select combination partners based on a strong biological rationale. For a VEGFR-2 inhibitor, consider targeting downstream effectors like MEK or Akt, or parallel pathways that can be upregulated as a resistance mechanism.
-
-
Possible Cause 3: Sequential vs. Concurrent Dosing. The timing of drug administration can impact the outcome.
-
Solution: Investigate both concurrent and sequential dosing schedules. For example, pre-treating with this compound to inhibit angiogenesis before applying a cytotoxic agent might be more effective in some models.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Cell Line | Assay Type | IC50 | Reference |
| VEGFR-2 | Enzymatic Assay | 37 nM | [1][2][3] |
| MCF-7 | Cell Viability (MTT) | 10.56 μM | [1][2][3] |
| HCT 116 | Cell Viability (MTT) | 7.07 μM | [1][2][3] |
Experimental Protocols
1. In Vitro VEGFR-2 Kinase Assay
This protocol is a general guideline for determining the enzymatic inhibitory activity of this compound.
-
Materials: Recombinant human VEGFR-2 kinase domain, ATP, poly(Glu, Tyr) 4:1 substrate, kinase assay buffer, 96-well plates, plate reader.
-
Procedure:
-
Prepare a serial dilution of this compound in the kinase assay buffer.
-
In a 96-well plate, add the recombinant VEGFR-2 kinase domain and the poly(Glu, Tyr) substrate to each well.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a suitable detection method (e.g., luminescence-based ADP-Glo™ Kinase Assay).
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
-
2. Cell Viability (MTT) Assay
This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on cancer cell lines.
-
Materials: MCF-7 or HCT 116 cells, complete culture medium, 96-well cell culture plates, this compound, DMSO (vehicle), MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO or acidified isopropanol), microplate reader.
-
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution in DMSO.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control.
-
Incubate the plates for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
-
Mandatory Visualizations
Caption: VEGFR-2 signaling pathways and the inhibitory action of this compound.
Caption: General workflow for combination therapy optimization with this compound.
References
Validation & Comparative
A Comparative Guide to VEGFR-2 Inhibition: Vegfr-2-IN-35 vs. Sorafenib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors: Vegfr-2-IN-35 and the multi-kinase inhibitor, sorafenib. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed experimental methodologies to support further research and evaluation.
Introduction to VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis—the formation of new blood vessels. In the context of oncology, tumors exploit this pathway to establish a blood supply, which is essential for their growth and metastasis. Consequently, inhibiting VEGFR-2 is a key therapeutic strategy in cancer treatment. Both this compound and sorafenib are small molecule inhibitors designed to block the kinase activity of VEGFR-2, thereby impeding tumor angiogenesis.
Mechanism of Action
This compound is identified as a potent and specific inhibitor of VEGFR-2. It functions by binding to the ATP-binding site of the kinase domain, preventing the phosphorylation of VEGFR-2 and the subsequent activation of downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.
Sorafenib, in contrast, is a multi-kinase inhibitor. While it potently inhibits VEGFR-2, it also targets several other kinases, including VEGFR-3, Platelet-Derived Growth Factor Receptor (PDGFR-β), c-KIT, Flt-3, and the RAF serine/threonine kinases (RAF-1 and B-Raf).[1][2] This broader activity profile means sorafenib can disrupt multiple signaling pathways involved in tumor growth and angiogenesis simultaneously.
Figure 1. Simplified VEGFR-2 signaling pathway and points of inhibition.
Quantitative Data Comparison
The following table summarizes the in vitro inhibitory activities of this compound and sorafenib. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Target / Cell Line | This compound IC50 | Sorafenib IC50 |
| VEGFR-2 Kinase | 37 nM[1] | 90 nM[1][2][3] |
| MCF-7 (Breast Cancer) | 10.56 µM[1] | ~5 µM - 32.0 µM[4][5][6] |
| HCT 116 (Colon Cancer) | 7.07 µM[1] | ~5 µM - 29.4 µM[7][8][9][10] |
Note: IC50 values for cell lines can vary between studies due to differences in experimental conditions such as incubation time and assay method.
Based on the direct kinase assay, this compound demonstrates higher potency specifically against VEGFR-2 compared to sorafenib. However, in cellular assays, the activity of sorafenib is influenced by its inhibition of multiple pathways, which can result in potent anti-proliferative effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays used to evaluate these inhibitors.
In Vitro VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified VEGFR-2.
-
Reagents and Materials: Recombinant human VEGFR-2 kinase domain, a suitable kinase substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, kinase assay buffer, 96-well plates, and a detection reagent (e.g., Kinase-Glo™).[11][12][13]
-
Procedure:
-
Prepare a solution of the inhibitor (this compound or sorafenib) at various concentrations.
-
In a 96-well plate, add the VEGFR-2 enzyme, the kinase substrate, and the inhibitor solution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent like Kinase-Glo™. The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Proliferation (MTT) Assay
This colorimetric assay assesses the impact of a compound on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.
-
Reagents and Materials: Cancer cell lines (e.g., MCF-7, HCT 116), cell culture medium, fetal bovine serum (FBS), 96-well cell culture plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent, and a solubilizing agent (e.g., DMSO).[14][15][16]
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the inhibitor (this compound or sorafenib) and incubate for a specified period (e.g., 48 or 72 hours).[15]
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Remove the culture medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[14]
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to untreated control cells.
-
Determine the IC50 value by plotting cell viability against the logarithm of the inhibitor concentration.
-
Figure 2. Experimental workflow for inhibitor comparison.
Summary and Conclusion
This guide provides a comparative overview of this compound and sorafenib as VEGFR-2 inhibitors.
-
This compound appears to be a more potent and potentially more selective inhibitor of the VEGFR-2 kinase itself based on in vitro enzymatic assays.[1] Its utility would be most pronounced in research settings where the specific role of VEGFR-2 signaling is being investigated, minimizing confounding effects from other pathways.
-
Sorafenib is a clinically approved drug with a broader spectrum of activity.[3] Its efficacy in cellular and in vivo models is a result of its ability to target multiple oncogenic and angiogenic pathways, including both the RAF/MEK/ERK pathway and receptor tyrosine kinases like VEGFR and PDGFR.[1][2]
The choice between these two inhibitors depends on the specific research question. For targeted validation of the VEGFR-2 pathway, this compound offers higher specificity. For studies aiming to replicate the effects of a clinically relevant multi-kinase inhibitor or to achieve broad anti-proliferative effects, sorafenib remains a standard reference compound. The provided data and protocols serve as a foundational resource for researchers to design and interpret experiments involving these two important molecules.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]
- 3. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of antitumor effects of sorafenib and lapatinib alone and in combination on MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. The combination of sorafenib and radiation preferentially inhibits breast cancer stem cells by suppressing HIF-1α expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. digitalcommons.bau.edu.lb [digitalcommons.bau.edu.lb]
- 9. MOF enhances the sensitivity and selectivity of sorafenib as an anticancer drug against hepatocellular carcinoma and colorectal cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Study of a Novel Sorafenib Derivative HLC-080 as an Antitumor Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]
- 16. MTT assay protocol | Abcam [abcam.com]
A Comparative Analysis of Vegfr-2-IN-35 and Other Leading VEGFR-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Vegfr-2-IN-35 with other prominent Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, including Sorafenib, Lenvatinib, Cabozantinib, and Apatinib. The data presented is compiled from various preclinical studies to offer an objective overview for research and drug development professionals.
Introduction to VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1] By inhibiting VEGFR-2, the downstream signaling pathways that promote endothelial cell proliferation, migration, and survival are blocked, effectively cutting off the tumor's blood supply.[2][3] This has made VEGFR-2 a prime target for cancer therapy.[2]
This compound is a potent VEGFR-2 inhibitor. This guide will compare its in vitro efficacy against other well-established inhibitors targeting the same pathway.
In Vitro Efficacy Comparison
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and other selected VEGFR-2 inhibitors. A lower IC50 value indicates greater potency.
Table 1: VEGFR-2 Kinase Inhibition
| Inhibitor | VEGFR-2 IC50 (nM) |
| This compound | 37 |
| Cabozantinib | 0.035[4][5][6][7][8] |
| Apatinib | 1[9][10][11][12] |
| Lenvatinib | 4[13] |
| Sorafenib | 90[14] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Inhibitor | MCF-7 (Breast Cancer) IC50 (µM) | HCT 116 (Colon Cancer) IC50 (µM) |
| This compound | 10.56 | 7.07 |
| Sorafenib | 32.0[15] | 5 - 18[16][17][18][19] |
| Lenvatinib | 12.12[20] | Not widely reported |
| Cabozantinib | 5.98[4] | 4.67[4] |
| Apatinib | 17.16[21] | 1.335 - 48.61[22][23][24][25] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
VEGFR-2 Kinase Assay (Generic Protocol)
This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
-
Preparation of Reagents: Recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and kinase assay buffer are prepared.
-
Assay Plate Setup: The assay is typically performed in a 96-well plate format.
-
Inhibitor Addition: Test compounds, including this compound and other inhibitors, are serially diluted and added to the wells.
-
Enzyme Reaction: The kinase reaction is initiated by adding the VEGFR-2 enzyme and ATP to the wells containing the substrate and inhibitor.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the phosphorylation of the substrate.
-
Detection: The amount of phosphorylated substrate is quantified. A common method is the use of a luminescence-based assay where the amount of ATP remaining after the kinase reaction is measured. A decrease in luminescence indicates higher kinase activity.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of VEGFR-2 inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay) for MCF-7 and HCT 116 Cells (Generic Protocol)
This assay determines the effect of the inhibitors on the proliferation of cancer cells.
-
Cell Seeding: MCF-7 or HCT 116 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test inhibitors (e.g., this compound, Sorafenib) and incubated for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, is then determined.
Visualizing Mechanisms and Workflows
To better understand the biological context and experimental procedures, the following diagrams are provided.
Caption: Simplified VEGFR-2 signaling pathway.
Caption: General experimental workflow for inhibitor testing.
Conclusion
This comparative guide provides a snapshot of the in vitro efficacy of this compound against several other well-known VEGFR-2 inhibitors. While this compound demonstrates potent inhibition of the VEGFR-2 kinase, its anti-proliferative activity against MCF-7 and HCT 116 cell lines varies when compared to other inhibitors. This highlights the complex relationship between kinase inhibition and cellular effects, which can be influenced by factors such as cell permeability, off-target effects, and the specific genetic background of the cancer cells. Further in vivo studies are necessary to fully elucidate the therapeutic potential of this compound.
References
- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Selleck Chemical LLC Cabozantinib (BMS-907351) 5mg 849217-68-1 XL184, Quantity: | Fisher Scientific [fishersci.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. axonmedchem.com [axonmedchem.com]
- 12. Apatinib (Rivoceranib, YN-968D1) | VEGFR inhibitor | CAS 811803-05-1 (free base) | Buy Apatinib (Rivoceranib, YN-968D1) from Supplier InvivoChem [invivochem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Investigation of antitumor effects of sorafenib and lapatinib alone and in combination on MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. digitalcommons.bau.edu.lb [digitalcommons.bau.edu.lb]
- 18. The Study of a Novel Sorafenib Derivative HLC-080 as an Antitumor Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synergistic Anti-Angiogenic Effect of Combined VEGFR Kinase Inhibitors, Lenvatinib, and Regorafenib: A Therapeutic Potential for Breast Cancer [mdpi.com]
- 21. Apatinib (YN968D1) reverses multidrug resistance by inhibiting the efflux function of multiple ATP-binding cassette transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Apatinib has anti-tumor effects and induces autophagy in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. rmitlibraryvn.rmit.edu.vn [rmitlibraryvn.rmit.edu.vn]
- 24. [Inhibitory effect of apatinib on HCT-116 cells and its mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Validating the Anti-Tumor Efficacy of Vegfr-2-IN-35: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the anti-tumor effects of Vegfr-2-IN-35 against other known VEGFR-2 inhibitors. The data presented here is a representative compilation based on published findings for various VEGFR-2 inhibitors and serves as a template for the evaluation of this compound.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1][2] Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy in oncology.[1][3] this compound is a novel small molecule inhibitor designed to target the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking downstream signaling cascades that promote cell proliferation, migration, and survival.[4] This guide outlines the experimental validation of its anti-tumor effects in comparison to established VEGFR-2 inhibitors such as Sorafenib, Sunitinib, and Axitinib.
Comparative Efficacy of VEGFR-2 Inhibitors
The anti-proliferative activity of VEGFR-2 inhibitors is a critical measure of their potential as anti-cancer agents. The half-maximal inhibitory concentration (IC50) is a standard metric to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function.
Table 1: In Vitro Anti-Proliferative Activity (IC50) of VEGFR-2 Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound (µM) | Sorafenib (µM) | Sunitinib (µM) | Axitinib (µM) |
| HUVEC | Endothelial | Data to be determined | 50.0[5] | 2.0[5] | 2.0[5] |
| A549 | Lung Carcinoma | Data to be determined | 14.10[3] | - | - |
| HepG2 | Hepatocellular Carcinoma | Data to be determined | 7.31[3] | - | - |
| Caco-2 | Colorectal Adenocarcinoma | Data to be determined | 9.25[3] | - | - |
| MDA-MB-231 | Breast Cancer | Data to be determined | 3.48[6] | - | - |
| HCT-116 | Colon Carcinoma | Data to be determined | - | - | - |
| MCF-7 | Breast Cancer | Data to be determined | 1.963[6] | - | - |
Note: The data for this compound is hypothetical and should be replaced with experimental results. The comparative data is sourced from published literature.
Inducing apoptosis, or programmed cell death, is a key mechanism of action for many anti-cancer therapies. The ability of this compound to induce apoptosis in cancer cells can be quantified and compared to other inhibitors.
Table 2: Apoptosis Induction by VEGFR-2 Inhibitors in Cancer Cell Lines
| Cell Line | Treatment | % Apoptotic Cells (Control) | % Apoptotic Cells (Treated) | Fold Increase in Caspase-3 Activity |
| HepG-2 | This compound | 5% | Data to be determined | Data to be determined |
| HepG-2 | Compound 11 (VEGFR-2 Inhibitor) | 5% | 44%[3] | 2.3[3] |
| MCF-7 | Compound 9 (VEGFR-2 Inhibitor) | - | - | Increased[7] |
Note: The data for this compound is hypothetical and should be replaced with experimental results. The comparative data is sourced from published literature on other novel VEGFR-2 inhibitors.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of this compound, it is essential to visualize the targeted signaling pathway and the experimental workflow for its validation.
Caption: VEGFR-2 Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating the anti-tumor effects of this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are standard protocols for key assays used in the validation of anti-tumor compounds.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., A549, HepG2) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound and control compounds (e.g., Sorafenib) for 48 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with the IC50 concentration of this compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in the treated and control groups.
Western Blot Analysis for VEGFR-2 Phosphorylation
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated VEGFR-2 (p-VEGFR-2) and total VEGFR-2 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.[8]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
References
- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential effects of VEGFR-1 and VEGFR-2 inhibition on tumor metastases based on host organ environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiangiogenic Properties of Axitinib versus Sorafenib Following Sunitinib Resistance in Human Endothelial Cells—A View towards Second Line Renal Cell Carcinoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]
- 7. VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to In Vivo Biomarkers for Assessing VEGFR-2 Inhibitor Activity: A Comparative Framework for Vegfr-2-IN-35
This guide provides a comprehensive overview of established in vivo biomarkers for evaluating the activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. While in vivo data for the potent VEGFR-2 inhibitor, Vegfr-2-IN-35, is not yet publicly available, this document serves as a practical framework for researchers and drug development professionals to design and execute in vivo studies to assess its efficacy and compare its performance against other well-characterized VEGFR-2 inhibitors such as Sunitinib, Sorafenib, and Vandetanib.
Introduction to VEGFR-2 Inhibition
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[1] Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 tyrosine kinase domain have emerged as a major class of anti-cancer therapeutics.[2] These inhibitors block the autophosphorylation of VEGFR-2 and the subsequent activation of downstream signaling pathways, ultimately leading to the inhibition of endothelial cell proliferation, migration, and survival.[3][4] this compound is a novel and potent inhibitor of VEGFR-2 with an IC50 of 37 nM and has demonstrated in vitro efficacy against MCF-7 and HCT 116 cancer cells.[5]
Comparative In Vitro Activity of Selected VEGFR-2 Inhibitors
A direct comparison of the in vivo activity of this compound with other inhibitors is currently limited by the lack of published in vivo data for this compound. However, a comparison of their in vitro potency can provide an initial assessment.
| Compound | VEGFR-2 IC50 | Cell-based Assay Data | Reference |
| This compound | 37 nM | Inhibits MCF-7 (IC50 = 10.56 µM) and HCT 116 (IC50 = 7.07 µM) cells. | [5] |
| Sunitinib | 83.20 nM (example) | Inhibits phosphorylation of VEGFR-2, PDGFR-ß, KIT, FLT3, CSF1R, and GDNF. | [1][2] |
| Sorafenib | 90 nM (VEGFR-2) | Multi-kinase inhibitor targeting Raf-1, B-Raf, VEGFR-2, VEGFR-3, PDGFR-β, Flt-3, and c-KIT. | [2] |
| Axitinib | 0.2 nM | Multi-target inhibitor of VEGFR1, VEGFR2, VEGFR3, PDGFRβ, and c-Kit. | [6] |
| Vandetanib | Not specified | Inhibitor of VEGFR2, EGFR, and RET kinase. | [7] |
In Vivo Biomarkers for Assessing VEGFR-2 Inhibitor Activity
The in vivo activity of VEGFR-2 inhibitors can be assessed through a variety of biomarkers, which can be broadly categorized as circulating, tissue-based, and imaging biomarkers.
Circulating Biomarkers
These biomarkers are readily accessible from blood samples and can provide a dynamic measure of target engagement and biological response.
| Biomarker | Expected Effect of Inhibitor | Model Systems | Reference |
| Plasma/Serum VEGF-A | Increase | Preclinical models and human patients.[8][9] | [8][9] |
| Soluble VEGFR-2 (sVEGFR-2) | Decrease | Human patients.[9] | [9] |
| Circulating Endothelial Cells (CECs) | Potential increase (as a marker of vascular damage) | Murine models and human patients.[8] | [8] |
| Circulating Endothelial Progenitor Cells (CEPs) | Potential changes in mobilization | Murine models and human patients.[8] | [8] |
Tissue-Based Biomarkers
Analysis of tumor biopsies or tissues from preclinical models can provide direct evidence of the inhibitor's effect on the tumor microenvironment.
| Biomarker | Expected Effect of Inhibitor | Model Systems | Reference |
| Phosphorylated VEGFR-2 (pVEGFR-2) | Decrease | Human tumor biopsies.[9] | [9] |
| Microvessel Density (MVD) | Decrease or no change (depending on tumor type) | Preclinical tumor models (e.g., Lewis Lung Carcinoma, B16.F10 melanoma).[7] | [7] |
| Vascular Stabilization Gene Expression (e.g., Tie2, N-cadherin) | Increase | Lewis Lung Carcinoma xenografts.[7] | [7] |
| Vascular Destabilization Gene Expression (e.g., Ang2, integrin β3) | Decrease | Lewis Lung Carcinoma xenografts.[7] | [7] |
Imaging and Pharmacodynamic Biomarkers
Non-invasive imaging techniques and physiological measurements can provide a longitudinal assessment of the inhibitor's effects.
| Biomarker | Expected Effect of Inhibitor | Model Systems | Reference |
| Dynamic Contrast-Enhanced MRI (DCE-MRI) | Decrease in parameters related to blood flow and permeability | Clinical trials. | [10] |
| Blood Pressure | Increase | Clinical trials. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reliable assessment of these biomarkers. Below are generalized protocols for key experiments.
Measurement of Circulating Biomarkers (ELISA)
-
Objective: To quantify the levels of VEGF-A and sVEGFR-2 in plasma or serum.
-
Procedure:
-
Collect blood samples from treated and control animals/patients at specified time points.
-
Process blood to obtain plasma (using anticoagulants like EDTA) or serum.
-
Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for the target protein (e.g., mouse or human VEGF-A, sVEGFR-2).
-
Follow the manufacturer's instructions for the assay, including sample dilution, incubation times, and washing steps.
-
Measure the absorbance using a microplate reader and calculate the concentration of the biomarker based on a standard curve.
-
Analysis of Tissue-Based Biomarkers (Immunohistochemistry)
-
Objective: To assess the levels of pVEGFR-2 and MVD in tumor tissue.
-
Procedure:
-
Collect tumor tissues from treated and control animals at the end of the study.
-
Fix the tissues in formalin and embed in paraffin.
-
Cut thin sections (e.g., 4-5 µm) and mount them on slides.
-
For pVEGFR-2 staining, perform antigen retrieval followed by incubation with a primary antibody specific for phosphorylated VEGFR-2.
-
For MVD analysis, use an endothelial cell marker such as CD31 or CD34.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chromogenic substrate to visualize the antibody binding.
-
Counterstain the sections (e.g., with hematoxylin).
-
Image the slides and quantify the staining intensity or the number of vessels per unit area using image analysis software.
-
Gene Expression Analysis in Tumor Tissue (RT-qPCR)
-
Objective: To measure the mRNA levels of genes involved in vascular stabilization and destabilization.
-
Procedure:
-
Excise tumor tissues and immediately snap-freeze them in liquid nitrogen or store them in an RNA stabilization solution.
-
Extract total RNA from the tissues using a suitable kit.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using primers specific for the target genes (e.g., Tie2, N-cadherin, Ang2, integrin β3) and a reference gene (e.g., GAPDH, β-actin).
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between treated and control groups.
-
Visualizing the Framework for Assessment
The following diagrams illustrate the key signaling pathways targeted by VEGFR-2 inhibitors and a general workflow for their in vivo evaluation.
Caption: VEGFR-2 signaling pathway and point of inhibition.
Caption: General workflow for in vivo assessment of a VEGFR-2 inhibitor.
Conclusion
The assessment of in vivo activity is a critical step in the development of any new VEGFR-2 inhibitor. While specific in vivo data for this compound is not yet available, the biomarkers and experimental protocols outlined in this guide provide a robust framework for its evaluation. By systematically analyzing a combination of circulating, tissue-based, and imaging biomarkers, researchers can gain a comprehensive understanding of the pharmacodynamic effects of this compound and objectively compare its performance to other inhibitors in its class. This will be crucial in determining its potential as a novel anti-angiogenic therapy.
References
- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Circulating Biomarkers for Vascular Endothelial Growth Factor Inhibitors in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biomarkers of angiogenesis and their role in the development of VEGF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Unveiling the Selectivity Profile of a VEGFR-2 Kinase Inhibitor: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a kinase inhibitor is paramount for assessing its therapeutic potential and predicting potential off-target effects. As specific data for "Vegfr-2-IN-35" is not publicly available, this guide provides a comparative analysis of a well-characterized multi-kinase inhibitor, Sorafenib, which also targets VEGFR-2. This guide offers insights into its performance against other receptor tyrosine kinases (RTKs), supported by experimental data, detailed protocols, and visual representations of key biological and experimental processes.
Kinase Inhibitor Selectivity Profile: Sorafenib
Sorafenib is a multi-kinase inhibitor known to target Raf kinases and several receptor tyrosine kinases involved in angiogenesis and tumor progression. The following table summarizes the inhibitory activity of Sorafenib against a panel of kinases, with data presented as IC50 values (the concentration of the inhibitor required to reduce the kinase activity by 50%). Lower IC50 values indicate higher potency.
| Kinase Target | IC50 (nM) | Kinase Family | Primary Function |
| Primary Targets | |||
| Raf-1 | 6 | Serine/Threonine Kinase | Cell proliferation, differentiation |
| B-Raf | 22 | Serine/Threonine Kinase | Cell proliferation, differentiation |
| VEGFR-2 | 90 | Receptor Tyrosine Kinase | Angiogenesis, cell proliferation |
| VEGFR-3 | 20 | Receptor Tyrosine Kinase | Lymphangiogenesis |
| PDGFR-β | 57 | Receptor Tyrosine Kinase | Cell growth, proliferation |
| c-KIT | 68 | Receptor Tyrosine Kinase | Cell survival, proliferation |
| FLT3 | 58 | Receptor Tyrosine Kinase | Hematopoiesis |
| Off-Targets | |||
| VEGFR-1 | 26 | Receptor Tyrosine Kinase | Angiogenesis modulation |
| FGFR-1 | 580 | Receptor Tyrosine Kinase | Cell growth, differentiation |
| RET | 43 | Receptor Tyrosine Kinase | Neuronal development |
This data is compiled from multiple sources.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is crucial in drug discovery. A common method to assess this is through in vitro kinase inhibition assays. Below is a detailed protocol for a radiometric assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a panel of kinases.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol outlines the general steps for determining the IC50 of an inhibitor using a radiometric assay format, which is considered a gold standard for its direct measurement of substrate phosphorylation.[1][2]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
[γ-³²P]ATP (radioactive ATP)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM Na₃VO₄, 5 mM β-glycerophosphate, 2 mM DTT)
-
Test inhibitor (e.g., Sorafenib) dissolved in DMSO
-
96-well or 384-well assay plates
-
Phosphocellulose or filter paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration might be 100 µM, with 10-point, 3-fold serial dilutions.
-
Kinase Reaction Mixture Preparation: Prepare a master mix containing the kinase reaction buffer, the specific substrate, and the purified kinase enzyme. The optimal concentrations of the kinase and substrate should be predetermined through enzyme kinetics experiments.
-
Assay Plate Setup:
-
Add a small volume (e.g., 1 µL) of the serially diluted inhibitor or DMSO (for the vehicle control) to the assay wells.
-
Add the kinase reaction mixture to each well to initiate the pre-incubation. Allow the inhibitor and kinase to incubate for a set period (e.g., 10-20 minutes) at room temperature.
-
-
Initiation of Kinase Reaction: Start the kinase reaction by adding a solution containing a mixture of non-radioactive ATP and [γ-³²P]ATP to each well. The final ATP concentration should be close to the Km value for the specific kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Stopping the Reaction and Spotting: Terminate the reaction by adding a stop solution (e.g., phosphoric acid). Spot a portion of the reaction mixture from each well onto a phosphocellulose or filter paper membrane. The phosphorylated substrate will bind to the membrane, while the unreacted [γ-³²P]ATP will not.
-
Washing: Wash the membranes extensively with the wash buffer to remove any unbound [γ-³²P]ATP.
-
Detection: After washing and drying the membranes, place them in scintillation vials with scintillation fluid. Measure the radioactivity in each vial using a scintillation counter. The amount of radioactivity is directly proportional to the kinase activity.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Visualizing Key Processes
To better understand the biological context and the experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: VEGFR-2 Signaling Pathway.
Caption: Experimental Workflow for Kinase Inhibition Assay.
References
A Head-to-Head Comparison of Vegfr-2-IN-35 and Axitinib in Angiogenesis Models
In the landscape of anti-angiogenic cancer therapy, the selective inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) remains a cornerstone of drug development. This guide provides a detailed, data-driven comparison of two such inhibitors: Vegfr-2-IN-35, a research compound, and Axitinib, a clinically approved therapeutic. This objective analysis is intended for researchers, scientists, and drug development professionals to inform preclinical and translational research decisions.
Introduction to the Compounds
This compound is a potent small molecule inhibitor of VEGFR-2. While its primary biochemical activity has been established, its broader anti-angiogenic profile in cellular and in vivo models is not extensively documented in publicly available literature.
Axitinib is a potent and selective, second-generation tyrosine kinase inhibitor of VEGFR-1, -2, and -3.[1] It is an approved therapeutic for the treatment of advanced renal cell carcinoma and has been investigated in various other solid tumors.[2] Its mechanism of action and anti-angiogenic effects have been well-characterized in a multitude of preclinical models.
Comparative Efficacy Data
The following tables summarize the available quantitative data for this compound and Axitinib, highlighting the comparative potency and cellular activity. It is important to note the limited availability of data for this compound in angiogenesis-specific assays.
Table 1: Kinase Inhibitory Potency
| Compound | Target | IC50 (nM) |
| This compound | VEGFR-2 | 37 |
| Axitinib | VEGFR-1 | 1.2[1] |
| VEGFR-2 | 0.2[3] | |
| VEGFR-3 | 0.1-0.3[3] |
Table 2: Cellular Activity - Antiproliferative Effects
| Compound | Cell Line | IC50 (µM) |
| This compound | MCF-7 (Breast Cancer) | 10.56 |
| HCT 116 (Colon Cancer) | 7.07 | |
| Axitinib | HUVEC (Endothelial Cells) | ~0.3[2] |
| MGG8 (Glioblastoma Stem Cell) | 0.06[2] | |
| MGG4 (Glioblastoma Stem Cell) | 2.1[2] | |
| SH-SY5Y (Neuroblastoma) | 0.274[3] | |
| IGR-NB8 (Neuroblastoma) | 0.849[3] |
Table 3: In Vitro Angiogenesis Assay Data
| Compound | Assay | Cell Type | Effect |
| This compound | Tube Formation | - | Data not available |
| Axitinib | Tube Formation | HUVEC, HBMEC | 65-70% inhibition at 0.03 µM[2] |
Table 4: In Vivo Angiogenesis Model Data
| Compound | Model | Effect |
| This compound | Xenograft | Data not available |
| Axitinib | U87 Glioblastoma Xenograft | >90% decrease in microvascular density[2] |
| Neuroblastoma Xenograft | Significant decrease in microvessel density (MVD) and overall surface fraction of tumor vessels (OSFV)[1] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approach to evaluating these inhibitors, the following diagrams are provided.
Caption: VEGFR-2 signaling pathway and points of inhibition.
Caption: Experimental workflow for evaluating angiogenesis inhibitors.
Experimental Protocols
VEGFR-2 Kinase Assay
Objective: To determine the in vitro potency of a compound to inhibit VEGFR-2 kinase activity.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compounds (this compound, Axitinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the substrate.
-
Add the diluted test compounds to the wells. Include a no-inhibitor control (DMSO only) and a no-enzyme control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a microplate reader according to the manufacturer's protocol.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Endothelial Cell Tube Formation Assay
Objective: To assess the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells in vitro.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (e.g., EGM-2)
-
Matrigel® Basement Membrane Matrix
-
96-well tissue culture plates
-
Test compounds (this compound, Axitinib)
-
Calcein AM (for visualization)
-
Inverted fluorescence microscope with imaging software
Procedure:
-
Thaw Matrigel® on ice and coat the wells of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.
-
Harvest HUVECs and resuspend them in basal medium containing a low percentage of serum and the test compounds at various concentrations.
-
Seed the HUVECs onto the solidified Matrigel®.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.
-
Visualize and capture images of the tube-like structures using an inverted microscope. For quantitative analysis, cells can be pre-labeled with Calcein AM.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis plugin).
-
Calculate the percentage of inhibition of tube formation compared to the vehicle control.
In Vivo Xenograft Angiogenesis Model
Objective: To evaluate the anti-angiogenic and anti-tumor efficacy of a compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human tumor cell line (e.g., U87 glioblastoma cells)
-
Cell culture medium and supplements
-
Matrigel® (optional, for co-injection)
-
Test compounds (this compound, Axitinib) formulated for in vivo administration
-
Calipers for tumor measurement
-
Microtome and histology supplies
-
Antibodies for immunohistochemistry (e.g., anti-CD31 for microvessel staining)
Procedure:
-
Inject human tumor cells subcutaneously into the flank of immunocompromised mice.
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the test compounds and vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers at regular intervals throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Fix the tumors in formalin and embed them in paraffin.
-
Perform immunohistochemical staining on tumor sections using an endothelial cell marker (e.g., CD31) to visualize microvessels.
-
Quantify the microvessel density (MVD) by counting the number of stained vessels per high-power field in multiple tumor sections.
-
Analyze the tumor growth inhibition and the reduction in MVD for the treatment groups compared to the control group.
Conclusion
This guide provides a comparative overview of this compound and Axitinib, focusing on their activity as VEGFR-2 inhibitors. Axitinib is a well-characterized, potent inhibitor with demonstrated anti-angiogenic and anti-tumor effects in a range of preclinical models. In contrast, while this compound shows potent biochemical inhibition of VEGFR-2, there is a notable lack of publicly available data on its performance in functional angiogenesis assays and in vivo models. This data gap is critical for a comprehensive head-to-head comparison and underscores the necessity for further investigation into the anti-angiogenic properties of this compound to fully assess its therapeutic potential. The provided experimental protocols offer a standardized framework for conducting such comparative studies.
References
- 1. The selective VEGFR1-3 inhibitor axitinib (AG-013736) shows antitumor activity in human neuroblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
Safety Operating Guide
Proper Disposal of Vegfr-2-IN-35: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for Vegfr-2-IN-35 was not publicly available at the time of this writing. The following disposal procedures are based on the safety data for structurally similar VEGFR-2 inhibitors and general best practices for the disposal of chemical waste from a laboratory setting. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure full compliance with local, state, and federal regulations.
This compound is a potent kinase inhibitor used in cancer research.[1] Proper handling and disposal are crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. Based on information for similar compounds, this compound should be treated as a hazardous substance that is potentially harmful if swallowed and toxic to aquatic life with long-lasting effects.[2]
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat should be worn and buttoned.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2]
Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to avoid release into the environment.[2] Do not dispose of this compound down the drain or in the regular trash.
-
Segregation of Waste:
-
All materials that have come into direct contact with this compound must be segregated as chemical waste. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated consumables (e.g., pipette tips, microfuge tubes, gloves, bench paper).
-
-
-
Waste Collection:
-
Solid Waste: Collect pure, unused this compound and any contaminated solid materials (e.g., weighing paper, contaminated gloves) in a designated, sealable, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.
-
-
Labeling and Storage:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard classifications (e.g., "Toxic," "Aquatic Hazard").
-
Store the sealed waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until collection by your institution's EHS department.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department. They will ensure the waste is transported to a licensed and approved waste disposal facility.[2]
-
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes key inhibitory concentrations to provide context on its potency, which underscores the need for careful handling.
| Compound/Cell Line | IC₅₀ (Concentration for 50% Inhibition) | Reference |
| This compound (VEGFR-2) | 37 nM | [1] |
| This compound (MCF-7 cancer cells) | 10.56 µM | [1] |
| This compound (HCT 116 cancer cells) | 7.07 µM | [1] |
Experimental Protocol Context
The disposal procedures outlined above are relevant to waste generated from various experimental protocols involving this compound. These experiments often include:
-
In vitro kinase assays: To determine the inhibitory activity against VEGFR-2.
-
Cell-based assays: To assess the effect of the inhibitor on cancer cell proliferation, migration, and signaling pathways.[1]
-
Western blotting and ELISA: To analyze the phosphorylation status of VEGFR-2 and downstream signaling proteins.
-
Animal studies: To evaluate the in vivo efficacy and pharmacokinetics of the inhibitor.
Waste from all these procedures, including cell culture media, assay buffers, and animal bedding (if applicable and dictated by institutional policy), should be considered for hazardous chemical waste disposal.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Vegfr-2-IN-35
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of Vegfr-2-IN-35, a potent small molecule kinase inhibitor. By implementing these procedural steps, you can minimize exposure risks and maintain a secure workspace.
Small molecule kinase inhibitors are a significant class of compounds in drug discovery and cancer therapy.[1][2][3][4] While their therapeutic potential is vast, it is crucial to handle these potent research chemicals with the appropriate precautions to avoid potential health hazards.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent accidental exposure through inhalation, skin contact, or eye contact.
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Goggles with Side-Shields | Must be worn at all times in the laboratory to protect against chemical splashes.[6][7][8] Face shields are recommended when handling larger quantities or when there is a significant splash risk.[6][9] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for handling this type of compound.[6][7] Always inspect gloves for any tears or perforations before use and change them frequently. |
| Body Protection | Laboratory Coat or Gown | A long-sleeved lab coat is essential to protect the skin from contamination.[7][10] For procedures with a higher risk of splashes, a chemical-resistant apron or coverall should be worn.[6] |
| Respiratory Protection | N95 Respirator or Higher | When handling the powdered form of the compound or when there is a risk of aerosol generation, a properly fitted N95 respirator or a higher level of respiratory protection, such as a full-face respirator with appropriate cartridges, should be used.[6][7] |
| Foot Protection | Closed-Toe Shoes | Shoes that fully cover the feet are required to protect against spills and falling objects.[7] |
Immediate Safety and Operational Plan
A clear and concise operational plan is critical for the safe handling of this compound. The following procedural steps should be implemented to minimize risks.
1. Designated Work Area:
-
All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[11]
-
Ensure that an eye-wash station and safety shower are readily accessible.[12]
2. Handling Procedures:
-
Weighing: When weighing the solid compound, do so in a ventilated enclosure to prevent the dispersion of fine particles.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory.[11] Wash hands thoroughly after handling the compound, even if gloves were worn.[11]
3. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
For small spills of the solid, carefully cover with a damp paper towel to avoid raising dust, and then gently sweep the material into a designated waste container.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
All materials used for cleanup should be disposed of as hazardous waste.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for chemical waste disposal.[11] |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed hazardous waste container immediately after use. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Remove and dispose of in a designated hazardous waste container before leaving the laboratory. |
| Aqueous Waste Containing this compound | Collect in a labeled, sealed container. Do not pour down the drain.[11] The SDS for a similar compound, VEGFR2-IN-1, indicates it is very toxic to aquatic life with long-lasting effects.[11] |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Signaling Pathway Context: VEGFR-2 Inhibition
This compound is an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Understanding its mechanism of action highlights its biological potency and the need for careful handling. The diagram below illustrates the simplified signaling pathway that is targeted by this inhibitor.
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Safe Handling of Oral Antineoplastic Medications: Focus on Targeted Therapeutics in the Home Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. trimaco.com [trimaco.com]
- 7. falseguridad.com [falseguridad.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. realsafety.org [realsafety.org]
- 10. hazmatschool.com [hazmatschool.com]
- 11. VEGFR2-IN-1|MSDS [dcchemicals.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
